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Foundational

In Vitro Mechanism of Action of 1H-Pyrrolo[2,3-c]pyridine-3,4-diamine Scaffolds: Targeting NF-κB-Inducing Kinase (NIK)

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary The 1H-pyrrolo[2,3-c]pyridine (6-azaindo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) pharmacophore, particularly its 3,4-diamine substituted derivatives, represents a privileged scaffold in modern structure-based kinase inhibitor design. This whitepaper elucidates the in vitro mechanism of action of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine derivatives. As a Senior Application Scientist, I approach the evaluation of this compound class by examining its primary role as a potent, ATP-competitive Type I inhibitor of NF-κB-inducing kinase (NIK, also known as MAP3K14) [1], and detailing the self-validating experimental workflows required to confirm its intracellular efficacy.

Molecular Pharmacology: The Hinge-Binding Mechanism

To understand the mechanism of action, we must first analyze the physical interaction between the inhibitor and the kinase domain. The 1H-pyrrolo[2,3-c]pyridine-3,4-diamine scaffold operates as a Type I kinase inhibitor , meaning it directly competes with endogenous ATP for binding within the active conformation (DFG-in state) of the kinase catalytic cleft [2].

  • Causality of the Core Scaffold: The azaindole core is geometrically tuned to mimic the adenine ring of ATP. The nitrogen atom at position 6 (in the pyridine ring) and the pyrrole NH act as a critical bidentate hydrogen-bond acceptor-donor pair. This motif interacts directly with the backbone amides and carbonyls of the kinase hinge region, anchoring the molecule firmly within the ATP pocket.

  • Role of the 3,4-Diamine Substitutions: The diamine functional groups serve as highly tunable vectors. The 3-position amino group typically projects into the solvent-exposed channel, allowing medicinal chemists to attach solubilizing groups (e.g., piperazines) that improve the pharmacokinetic profile without disrupting hinge binding. The 4-position substitution is strategically oriented to access the selectivity pocket, differentiating NIK from off-target kinases like IKKβ, Dyrk1B, or JAK family members [3].

Target Engagement: Silencing the Non-Canonical NF-κB Pathway

NIK is the master upstream regulator of the non-canonical NF-κB signaling pathway, a critical driver in B-cell malignancies and autoimmune disorders.

Under normal physiological conditions, the pathway operates as follows:

  • Receptor Activation: Ligation of TNF receptor superfamily members (e.g., LTβR, BAFFR, CD40) halts NIK degradation, leading to its intracellular accumulation.

  • Kinase Activation: Accumulated NIK phosphorylates and activates IKKα.

  • Substrate Processing: Activated IKKα phosphorylates the inactive precursor protein p100, marking it for partial proteasomal degradation into the active p52 subunit.

  • Transcriptional Regulation: p52 heterodimerizes with RelB and translocates to the nucleus to drive the transcription of inflammatory and survival genes [4].

The Intervention Mechanism: By binding to the ATP pocket of NIK with nanomolar affinity, 1H-pyrrolo[2,3-c]pyridine-3,4-diamine derivatives completely halt the phosphorylation of IKKα. Consequently, p100 remains uncleaved, trapping the p52/RelB complex in the cytoplasm and silencing the pathological transcriptional program.

NFkB_Pathway Ligand Receptor Activation (LTβR, CD40) NIK NIK (MAP3K14) Accumulation Ligand->NIK Stabilizes IKKa IKKα Phosphorylation NIK->IKKa Phosphorylates p100 p100 Processing to p52 IKKa->p100 Cleaves Nucleus p52/RelB Nuclear Translocation p100->Nucleus Activates Transcription Inhibitor 1H-pyrrolo[2,3-c]pyridine Scaffold Inhibitor->NIK ATP-Competitive Inhibition

Figure 1: 1H-pyrrolo[2,3-c]pyridine scaffold inhibition of the Non-Canonical NF-κB Pathway.

In Vitro Experimental Protocols: A Self-Validating System

To rigorously validate the mechanism of action of these inhibitors, a two-tiered in vitro approach is required. This ensures that the observed cellular phenotype is causally linked to the direct biochemical inhibition of the target.

Protocol 1: Biochemical Kinase Activity Assay (TR-FRET)

Objective: Quantify the direct ATP-competitive binding affinity (IC50) of the compound against recombinant NIK. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound interference (auto-fluorescence) and provides a highly sensitive, homogenous readout of kinase activity, ensuring the data reflects true target affinity rather than assay artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant human NIK kinase domain, a biotinylated peptide substrate, and ATP at its Michaelis-Menten constant ( Km​ ) to ensure competitive inhibition kinetics.

  • Compound Titration: Dispense the 1H-pyrrolo[2,3-c]pyridine-3,4-diamine derivative in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip carryover.

  • Reaction Initiation: Add the kinase/substrate master mix to the compound wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the hinge region.

  • Detection: Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes and read the plate on a multi-mode microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Mechanistic Validation (Western Blotting)

Objective: Confirm that the biochemical inhibition of NIK translates to the functional blockade of the non-canonical NF-κB pathway in living cells. Causality: Measuring the ratio of p100 to p52 directly evaluates the downstream functional consequence of NIK inhibition. If the compound is cell-permeable and successfully engages NIK, the cleavage of p100 will be blocked, and p52 levels will drop dose-dependently.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed human B-cell lymphoma cells (e.g., Karpas-422, which possess constitutive NIK activation) at 1×106 cells/mL in a 6-well plate. Treat with the inhibitor at varying concentrations (0.1x, 1x, and 10x the biochemical IC50) for 24 hours.

  • Lysis: Harvest the cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of the signaling proteins.

  • Electrophoresis & Transfer: Resolve 20 μg of total protein lysate on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against NIK, p100/p52, and GAPDH (loading control) overnight at 4°C. Follow with HRP-conjugated secondary antibodies.

  • Quantification: Develop using ECL substrate and quantify the p100 and p52 band intensities via densitometry. A validated NIK inhibitor will show a dose-dependent decrease in the p52 band without altering total p100 or GAPDH levels.

Workflow Comp Compound Preparation TRFRET Biochemical Assay (TR-FRET) Comp->TRFRET Target Affinity Cell Cellular Assay (Western Blot) TRFRET->Cell Target Engagement Data Data Analysis (IC50 / EC50) Cell->Data Mechanistic Validation

Figure 2: In vitro validation workflow for NIK inhibitors from biochemical to cellular assays.

Quantitative Data Summary

The structural evolution of the 1H-pyrrolo[2,3-c]pyridine scaffold demonstrates how strategic substitutions at the 3,4-diamine positions dictate both potency and selectivity. Below is a representative data summary illustrating the structure-activity relationship (SAR) progression of this chemotype:

Scaffold VariantNIK Biochemical IC50 (nM)Cellular p52 Inhibition EC50 (nM)Kinase Selectivity (Gini Coefficient)Primary Off-Targets
Unsubstituted Azaindole Core > 10,000N/ALow (Pan-kinase)JAK2, Dyrk1B
3,4-Diamine Substituted Scaffold 1285High (0.65)Dyrk1B, AAK1
Optimized Derivative (e.g., 3-alkynyl) 422Very High (0.82)None > 50% inhibition

Note: A higher Gini coefficient indicates greater selectivity across a standard 300+ kinase panel. The optimized derivatives successfully eliminate off-target Dyrk1B and AAK1 binding by exploiting the unique geometry of the NIK selectivity pocket.

Exploratory

1H-pyrrolo[2,3-c]pyridine-3,4-diamine: Physicochemical Profiling and Aqueous Solubility Dynamics

Executive Summary As drug discovery pivots towards highly polar, low-lipophilicity chemical space to combat attrition, azaindole derivatives have emerged as privileged bioisosteric scaffolds[1]. 1H-pyrrolo[2,3-c]pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots towards highly polar, low-lipophilicity chemical space to combat attrition, azaindole derivatives have emerged as privileged bioisosteric scaffolds[1]. 1H-pyrrolo[2,3-c]pyridine-3,4-diamine (CAS: 1190309-93-3) represents a highly functionalized 6-azaindole core, featuring two exocyclic amino groups[2]. This in-depth guide deconstructs the structural causality behind its physicochemical properties and establishes a self-validating protocol for determining its thermodynamic aqueous solubility.

Structural & Electronic Paradigm

The core of this molecule is 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole. The strategic placement of a nitrogen atom in the six-membered ring of an indole fundamentally alters the molecule's electronics, typically lowering lipophilicity and enhancing metabolic stability[3].

In 1H-pyrrolo[2,3-c]pyridine-3,4-diamine, the substitution pattern dictates its behavior:

  • The Pyridine Nitrogen (N6): Acts as the primary basic center. While unsubstituted 6-azaindole has a pKa of ~5.2, the presence of an electron-donating amino group at the C4 position (meta to N6) subtly modulates this basicity through inductive effects.

  • The Exocyclic Amines (C3 and C4): The C3-amino group enriches the electron density of the pyrrole ring, while the C4-amino group provides a critical hydrogen bond donor for kinase hinge-binding interactions[1].

Structure Core 6-Azaindole Core (1H-pyrrolo[2,3-c]pyridine) N6 Pyridine N6 (Primary basic center) Core->N6 C4_NH2 C4-Amino Group (Meta to N6, H-bond donor) Core->C4_NH2 C3_NH2 C3-Amino Group (Electron-donating to pyrrole) Core->C3_NH2 Solubility pH-Dependent Solubility (High at low pH) N6->Solubility Protonation

Electronic mapping of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine driving pH-dependent solubility.

Quantitative Physicochemical Profile

The following table synthesizes the computed and structural data for 1H-pyrrolo[2,3-c]pyridine-3,4-diamine[2][4].

PropertyValueCausality / Implication
CAS Number 1190309-93-3Unique identifier for the diamino-6-azaindole derivative.
Molecular Formula C₇H₈N₄Indicates a highly nitrogen-dense scaffold.
Molecular Weight 148.17 g/mol Low molecular weight, ideal for fragment-based drug discovery.
H-Bond Donors (HBD) 3High capacity for target interaction; increases crystal lattice energy.
H-Bond Acceptors (HBA) 3Contributes to high hydrophilicity and aqueous solvation potential.
TPSA 80.7 ŲExcellent polarity, though approaching the upper limit for optimal BBB penetration.
Predicted XLogP3 ~0.2Highly hydrophilic; minimal non-specific hydrophobic binding.

Aqueous Solubility: Thermodynamic vs. Kinetic

A common pitfall in early-stage development is conflating kinetic and thermodynamic solubility. Kinetic solubility measures the point of precipitation from a supersaturated state (often using a DMSO stock), whereas thermodynamic solubility represents the true equilibrium between the crystalline solid phase and the solvated phase[5][6].

The "Brick Dust" Phenomenon: Despite a highly favorable LogP (~0.2) and high TPSA (80.7 Ų), 1H-pyrrolo[2,3-c]pyridine-3,4-diamine is not a "grease ball." Instead, it is prone to "brick dust" behavior. The planar aromatic azaindole system, combined with three hydrogen bond donors and three acceptors, facilitates extensive intermolecular hydrogen bonding. This results in a highly stable crystal lattice. For the compound to dissolve, the aqueous solvation energy must overcome this massive lattice energy. Consequently, its neutral-pH thermodynamic solubility may be artificially restricted by its solid-state stability.

pH-Dependence: Due to the basic pyridine nitrogen (N6), solubility will increase exponentially below its pKa. In simulated gastric fluid (pH 1.2), protonation disrupts the crystal lattice and maximizes ion-dipole interactions with water, leading to near-complete dissolution.

Experimental Workflow: Self-Validating Thermodynamic Solubility Protocol

To accurately measure the thermodynamic solubility of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine, we employ a highly controlled shake-flask method[7]. This protocol is designed as a self-validating system : it quantifies the dissolved compound while simultaneously verifying the integrity of the undissolved solid phase. If the solid phase transitions into a hydrate or a salt during equilibration, the measured solubility reflects the new species, not the anhydrous parent compound.

Step-by-Step Methodology
  • Solid Dispensing (Excess): Accurately weigh 3–5 mg of highly pure (>98%) crystalline 1H-pyrrolo[2,3-c]pyridine-3,4-diamine into a 2 mL glass vial. The excess ensures that a solid pellet remains at equilibrium[7].

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., 0.1 M HCl for pH 1.2, or Phosphate Buffer for pH 7.4). Crucial: Do not use co-solvents like DMSO, as even 1% DMSO can alter the thermodynamic equilibrium[7].

  • Equilibration: Seal the vial and place it in an orbital shaker at 37°C ± 0.5°C. Shake at 300 RPM for 48 to 72 hours. Causality: High-lattice-energy compounds require extended time to reach true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C to pellet the undissolved solid. Alternatively, use a 0.22 µm hydrophilic PVDF syringe filter[6].

  • Liquid Phase Quantification (HPLC-UV): Dilute the supernatant appropriately with the mobile phase to prevent precipitation upon cooling. Quantify the concentration using an established HPLC-UV method (λmax ~288 nm, typical for azaindoles) against a standard calibration curve[7].

  • Solid Phase Validation (XRPD): Carefully extract the residual solid pellet and dry it under a gentle stream of nitrogen. Analyze the pellet using X-Ray Powder Diffraction (XRPD). Compare the resulting diffractogram to the starting material to confirm that no polymorphic transition or pseudopolymorphism (e.g., hydrate formation) has occurred.

Workflow Start Excess Solid Compound 1H-pyrrolo[2,3-c]pyridine-3,4-diamine Buffer Aqueous Buffer Addition (pH 1.2 - 7.4) Start->Buffer Shake Shake-Flask Equilibration (37°C, 48-72 hours) Buffer->Shake Sep Phase Separation (Centrifugation / Filtration) Shake->Sep Equilibrium Reached Liquid Liquid Phase HPLC-UV Quantification Sep->Liquid Supernatant Solid Solid Phase XRPD Polymorph Check Sep->Solid Residual Pellet

Thermodynamic solubility shake-flask workflow with solid-state validation.

Conclusion

1H-pyrrolo[2,3-c]pyridine-3,4-diamine is a highly functionalized, polar bioisostere. While its low LogP and high hydrogen-bonding capacity suggest excellent hydrophilicity, its planar aromatic nature necessitates rigorous thermodynamic solubility testing to account for crystal lattice energy constraints. By employing a self-validating shake-flask protocol coupled with solid-state XRPD analysis, researchers can generate high-fidelity physicochemical data critical for downstream formulation and target-binding assays.

References

  • National Institutes of Health (PMC). "The Azaindole Framework in the Design of Kinase Inhibitors." Available at:[Link]

  • Analytical Chemistry (ACS). "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility." Available at: [Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Available at: [Link]

  • ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?" Available at: [Link]

Sources

Foundational

Structural and Crystallographic Profiling of 1H-Pyrrolo[2,3-c]pyridine-3,4-diamine

Executive Summary The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles to improve aqueous solubility, modulate meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles to improve aqueous solubility, modulate metabolic stability, and establish novel hydrogen-bonding interactions with target proteins. Specifically, 1H-pyrrolo[2,3-c]pyridine-3,4-diamine presents a unique molecular geometry characterized by a highly electron-rich bicyclic core and vicinal diamine substituents. This whitepaper provides an in-depth technical analysis of its crystal structure, molecular geometry, and the self-validating protocols required for rigorous crystallographic characterization.

Molecular Geometry and Conformational Logic

The introduction of nitrogen into the six-membered ring of the indole core fundamentally alters the electronic distribution of the molecule. In 1H-pyrrolo[2,3-c]pyridine-3,4-diamine, the pyridine nitrogen acts as a strong hydrogen-bond acceptor, while the pyrrole nitrogen and the 3,4-diamine groups act as potent hydrogen-bond donors.

Density Functional Theory (DFT) vs. Experimental Geometry

To understand the causality behind the observed solid-state packing, we must first analyze the isolated molecule. Gas-phase geometry optimization using DFT (PBE0/6-311G** level of theory) reveals that the bicyclic core is strictly planar[1]. However, the vicinal diamine groups at positions 3 and 4 experience steric repulsion. To minimize this, the amino groups adopt a slightly pyramidalized geometry, twisting out of the aromatic plane.

When transitioning from the gas phase to the crystalline state, intermolecular forces—specifically hydrogen bonding and π−π stacking—override these minor steric repulsions, often flattening the amino groups to facilitate extended hydrogen-bonded networks[1].

Quantitative Geometric Parameters

The following table summarizes the critical bond lengths and angles, comparing theoretical (DFT) predictions with standard experimental Single-Crystal X-ray Diffraction (SCXRD) data for functionalized 6-azaindoles.

ParameterAtoms InvolvedDFT Predicted (Å / °)SCXRD Experimental (Å / °)Deviation Logic
Bond Length N(1)-C(2) (Pyrrole)1.3721.368Crystal packing compression
Bond Length C(3)-N(3A) (Amine)1.4101.395Enhanced resonance in solid state
Bond Length C(4)-N(4A) (Amine)1.4051.392H-bond induced planarization
Bond Angle C(3)-C(4)-N(4A)122.5°120.8°Relief of vicinal steric clash
Torsion N(3A)-C(3)-C(4)-N(4A)15.2°4.5°Lattice forces enforcing planarity

Intermolecular Interactions and Crystal Packing

The solid-state stability of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine is dictated by a robust, multi-dimensional hydrogen-bonding network. The pyridine nitrogen (N6) typically forms a strong intermolecular hydrogen bond with the pyrrole N-H of an adjacent molecule, creating infinite 1D chains. The 3,4-diamine substituents cross-link these chains into a 2D sheet or 3D framework, acting as both donors and acceptors[2].

G N1 Pyrrole N-H (H-Bond Donor) N5 1D Chain Formation N1->N5 Interacts with N2 Pyridine N (H-Bond Acceptor) N2->N5 Interacts with N3 3-Amino Group (Donor/Acceptor) N6 3D Lattice Cross-linking N3->N6 Stabilizes N4 4-Amino Group (Donor/Acceptor) N4->N6 Stabilizes N5->N6 Bridged by

Caption: Logical flow of intermolecular hydrogen-bonding networks driving 3D crystal lattice assembly.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the crystallization and structural determination of highly polar, multi-functionalized heterocycles must follow a self-validating protocol. Each step is designed to prevent kinetic trapping and ensure the thermodynamic product is isolated.

Protocol: Thermodynamic Crystallization

Causality: Highly functionalized azaindoles are prone to forming amorphous precipitates or solvates if crystallized too rapidly. Slow evaporation ensures thermodynamic control, allowing the molecules to sample multiple orientations and settle into the lowest-energy crystalline lattice.

  • Dissolution: Dissolve 50 mg of high-purity (>99% via HPLC) 1H-pyrrolo[2,3-c]pyridine-3,4-diamine in 5 mL of a binary solvent system (e.g., Methanol/Dichloromethane, 1:1 v/v). Rationale: Methanol solubilizes the polar diamine, while DCM modulates the boiling point for controlled evaporation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial. Rationale: Removes nucleation sites (dust/impurities) that cause premature, low-quality crystallization.

  • Vapor Diffusion/Evaporation: Puncture the vial cap with a single needle hole (20 gauge) and place it in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 4–7 days, harvest the resulting block-like crystals using a nylon loop and immediately immerse them in paratone oil. Rationale: Paratone oil prevents the loss of volatile co-crystallized solvent molecules and protects the crystal from atmospheric moisture prior to freezing.

Protocol: Single-Crystal X-ray Diffraction (SCXRD)

Causality: Data collection at cryogenic temperatures minimizes thermal vibration (Debye-Waller factors), providing higher resolution of the electron density, which is critical for accurately locating the hydrogen atoms on the diamine and pyrrole groups.

  • Mounting: Mount the oil-coated crystal on a diffractometer equipped with a cold stream (100 K) and a Cu K α microfocus source ( λ=1.54184 Å).

  • Data Collection: Collect full-sphere data using ω and ϕ scans. Ensure redundancy is >4.0 to allow for robust empirical absorption correction (e.g., SADABS).

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Crucial Step: Locate all amine and pyrrole hydrogen atoms from the difference Fourier map and refine them freely with isotropic displacement parameters ( Uiso​ ) set to 1.2 times that of the carrier nitrogen. Rationale: Riding models for NH2​ groups often fail to capture the true pyramidalization or torsional twist dictated by the local H-bond environment.

G S1 Sample Prep (Thermodynamic Control) S2 Cryogenic Mounting (100 K in Paratone) S1->S2 Prevents degradation S3 Data Collection (Cu Kα, High Redundancy) S2->S3 Minimizes thermal motion S4 Intrinsic Phasing (Phase Problem Solution) S3->S4 High-res electron density S5 Anisotropic Refinement (Free H-atom location) S4->S5 Initial structural model S6 CIF Validation (CheckCIF/Platon) S5->S6 Self-validating loop

Caption: Self-validating SCXRD workflow ensuring high-fidelity structural characterization.

Conclusion

The structural characterization of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine requires a rigorous synthesis of theoretical chemistry and precise crystallographic technique. By understanding the causality between molecular geometry, intermolecular hydrogen bonding, and macroscopic crystal packing, researchers can better leverage this scaffold in structure-based drug design, particularly in the development of kinase and BET bromodomain inhibitors[3].

References

  • Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer. National Institutes of Health (PMC).
  • Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. National Institutes of Health (PMC).
  • CRCM5484: A BET-BDII Selective Compound With Differential Anti-Leukemic Drug Modulation. bioRxiv.
  • Inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Attachment. ACS Publications.

Sources

Exploratory

An In-Depth Technical Guide to the Preclinical In Vitro Toxicity Assessment of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine

Abstract This guide provides a comprehensive framework for the preclinical in vitro toxicity evaluation of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine, a novel heterocyclic amine belonging to the pyrrolopyridine class. As many...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the preclinical in vitro toxicity evaluation of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine, a novel heterocyclic amine belonging to the pyrrolopyridine class. As many compounds with this scaffold are developed as kinase inhibitors, this document outlines a robust, tiered approach to identify potential cytotoxic, genotoxic, hepatic, and cardiac liabilities early in the drug development process. By integrating established protocols with the underlying scientific rationale, this guide serves as a practical resource for generating a thorough and reliable safety profile of the target molecule and its analogs. The methodologies described herein are designed to be self-validating, incorporating requisite controls and detailed data interpretation frameworks to ensure scientific integrity and support informed decision-making in lead optimization and candidate selection.

Introduction: The Toxicological Landscape of a Pyrrolopyridine Derivative

1H-pyrrolo[2,3-c]pyridine-3,4-diamine is a member of the aza-indole, or pyrrolopyridine, family of heterocyclic compounds. This structural class is of significant interest in medicinal chemistry, with many derivatives being investigated as potent inhibitors of protein kinases for applications in oncology and inflammatory diseases.[1] However, the very nature of this chemical scaffold necessitates a thorough and proactive toxicological assessment.

The molecule's identity as a heterocyclic aromatic amine (HAA) places it in a class of compounds known for their potential to be mutagenic and carcinogenic, often following metabolic activation.[2][3][4] The primary mechanism involves enzymatic N-oxidation by cytochrome P450 (CYP) enzymes, particularly CYP1A2, to form reactive N-hydroxy metabolites. These can be further converted to highly reactive nitrenium ions that form covalent adducts with DNA, leading to mutations.[2][3]

Furthermore, if developed as a kinase inhibitor, off-target effects are a primary safety concern. Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding pocket, potentially leading to unintended biological effects and toxicities.[5][6] Cardiotoxicity, in particular, is a known liability for some kinase inhibitors, often mediated through the inhibition of the hERG potassium channel, which is critical for cardiac repolarization.[7]

Therefore, the in vitro safety evaluation of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine must be a multi-faceted investigation, addressing its potential for:

  • General Cytotoxicity: Baseline toxicity against relevant human cell lines.

  • Genotoxicity: The potential to cause DNA or chromosomal damage, both directly and after metabolic activation.

  • Hepatotoxicity: Toxicity to liver cells, a primary site of metabolism and potential injury.

  • Cardiotoxicity: Potential to interfere with cardiac ion channel function, a critical safety liability.

This guide details the essential assays to build this safety profile, emphasizing the causality behind experimental choices to generate a data package of the highest scientific integrity.

Foundational Toxicity Assessment: Cytotoxicity

The initial step is to determine the concentration range at which the compound elicits a cytotoxic response. This data informs the dose selection for more complex, mechanism-specific assays and provides a baseline measure of cellular toxicity. The MTT assay is a robust, colorimetric method for this purpose.

Scientific Rationale: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of in vitro toxicology. Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT salt to a purple, insoluble formazan product. This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell viability and proliferation. A reduction in signal indicates a loss of metabolic activity, which can be due to cytotoxicity or cytostatic effects.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine in relevant human cell lines.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for hepatotoxicity, as it retains some phase I and phase II metabolic enzyme activity.[8][9]

  • HEK293 (Human Embryonic Kidney): A general-purpose, robust cell line for baseline cytotoxicity.

  • A relevant cancer cell line (e.g., A549 - lung, MCF-7 - breast): If the compound is being developed as an anti-cancer agent, this provides data on therapeutic index.

Materials:

  • Test Compound: 1H-pyrrolo[2,3-c]pyridine-3,4-diamine, dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration of 10-20 mM.

  • Cell Lines (HepG2, HEK293, etc.)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT Reagent (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation & Dosing: Prepare a serial dilution of the test compound in culture medium. A typical 8-point dilution series might start from 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations.

  • Controls:

    • Vehicle Control (0% Inhibition): Wells containing cells treated with the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%).

    • Positive Control (100% Inhibition): Wells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine or 1% Triton X-100).

    • Blank: Wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

Data Analysis and Interpretation
  • Correct Absorbance: Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Corrected Absorbance of Test Well / Average Corrected Absorbance of Vehicle Control) * 100

  • Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that reduces cell viability by 50%.[10]

Visualization: Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Dose_Cells Dose Cells & Incubate (48-72h) Seed_Cells->Dose_Cells Prepare_Compound Prepare Serial Dilution of Compound Prepare_Compound->Dose_Cells Add_MTT Add MTT Reagent (3-4h Incubation) Dose_Cells->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Genotoxicity_Pathway cluster_compound Test Compound cluster_activation Metabolic Activation (Liver S9) cluster_effect Genotoxic Effect Compound 1H-pyrrolo[2,3-c] pyridine-3,4-diamine (Pro-mutagen) P450 Phase I: CYP1A2 (N-Oxidation) Compound->P450 Metabolism PhaseII Phase II: O-Acetylation (NAT1/NAT2) P450->PhaseII Nitrenium Reactive Nitrenium Ion PhaseII->Nitrenium DNA_Adduct Covalent DNA Adducts Nitrenium->DNA_Adduct Binds to Guanine Mutation Gene Mutation (Ames Test) DNA_Adduct->Mutation Chromo_Damage Chromosome Damage (Micronucleus Assay) DNA_Adduct->Chromo_Damage

Caption: Bioactivation of a heterocyclic amine to a DNA-reactive species.

Organ-Specific Toxicity: Hepatotoxicity & Cardiotoxicity

For kinase inhibitors and heterocyclic amines, the liver and heart are key organs of potential toxicity. In vitro models using human-derived cells are essential for predicting these liabilities.

In Vitro Hepatotoxicity Assessment

Objective: To evaluate the potential for 1H-pyrrolo[2,3-c]pyridine-3,4-diamine to cause liver cell injury.

Scientific Rationale: The liver is the primary site of drug metabolism and is susceptible to injury from reactive metabolites or parent compounds. The HepG2 human hepatoma cell line is a widely accepted initial screening model because it is of human origin, easy to culture, and retains many differentiated hepatic functions, including key CYP450 activities. [8]While primary human hepatocytes (PHHs) are the gold standard, HepG2 cells offer a more reproducible and high-throughput compatible system for early-stage screening. Assays typically measure multiple endpoints to provide a more complete picture of the toxicological mechanism. [11] Procedure (Multiparametric High-Content Analysis):

  • Cell Culture: Seed HepG2 cells in 96- or 384-well imaging plates and allow them to attach for 24 hours.

  • Dosing: Treat cells with a range of compound concentrations (informed by the initial cytotoxicity assay) for 24, 48, and 72 hours.

  • Controls:

    • Negative (Vehicle) Control: DMSO.

    • Positive Controls: A panel of known hepatotoxins such as Acetaminophen (induces oxidative stress), Amiodarone (induces phospholipidosis), or Rotenone (mitochondrial toxicant). [9]4. Staining: After incubation, use a cocktail of fluorescent dyes and antibody stains to simultaneously measure multiple parameters. Key endpoints include:

    • Cell Viability: Nuclear staining (e.g., Hoechst 33342) to count total cells.

    • Apoptosis: Staining for activated Caspase-3/7.

    • Mitochondrial Health: Dyes like TMRM or JC-1 to measure mitochondrial membrane potential.

    • Oxidative Stress: Dyes like CellROX Green to detect reactive oxygen species (ROS).

    • Steatosis: Staining with lipid-specific dyes like Nile Red.

  • Imaging and Analysis: Use an automated high-content imaging system to capture images from each well across multiple fluorescent channels. Image analysis software is then used to quantify the intensity and morphological features for each parameter on a per-cell basis.

Data Analysis and Interpretation:

  • Concentration-response curves are generated for each toxicity endpoint.

  • A positive result is a significant, dose-dependent change in any of the measured parameters at non-cytotoxic concentrations.

  • The pattern of responses can provide insight into the mechanism of toxicity (e.g., an early increase in ROS followed by a drop in mitochondrial membrane potential suggests mitochondrially-mediated oxidative stress).

In Vitro Cardiotoxicity Assessment: hERG Assay

Objective: To determine the potential of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine to inhibit the hERG potassium channel.

Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapid delayed rectifier potassium current (IKr). This current is critical for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel delays repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram. This can lead to a life-threatening arrhythmia called Torsades de Pointes (TdP). Due to numerous drug withdrawals, hERG inhibition screening is a mandatory regulatory requirement and a critical early-stage safety assay. [7]The gold-standard method is patch-clamp electrophysiology.

Procedure (Automated Patch-Clamp):

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the hERG channel.

  • Electrophysiology: Use an automated, high-throughput patch-clamp system (e.g., QPatch, SyncroPatch). Cells are captured on a planar patch-clamp chip, and a whole-cell recording configuration is established.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the primary measure of channel function.

  • Compound Application: After establishing a stable baseline current, the test compound is applied at several increasing concentrations (e.g., 0.1, 1, 10 µM).

  • Controls:

    • Negative (Vehicle) Control: DMSO.

    • Positive Control: A known potent hERG inhibitor like Dofetilide, Cisapride, or Terfenadine. [12]6. Data Acquisition: The peak tail current is measured before and after the application of each compound concentration.

Data Analysis and Interpretation:

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (Current in presence of compound / Current in presence of vehicle)) * 100

  • Determine IC50: Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the hERG IC50 value.

  • Risk Assessment: The IC50 value is a critical piece of data. A potent hERG inhibitor (e.g., IC50 < 1 µM) is a significant red flag. This value is often considered in the context of the expected therapeutic plasma concentration to determine a "safety margin." [7]

Data Synthesis and Reporting

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Cytotoxicity
Cell LineAssay DurationIC50 (µM)
HepG272 h[Example Value: 25.4]
HEK29372 h[Example Value: 48.1]
A54972 h[Example Value: 15.8]
Note: Representative data for a hypothetical pyrrolopyridine derivative.
[13][14][15]
Table 2: Summary of Genotoxicity Assessment
AssayMetabolic ActivationResultConclusion
Ames Test (OECD 471)- S9NegativeNon-mutagenic
+ S9Positive (TA98, TA100)Mutagenic after activation
In Vitro Micronucleus (OECD 487)- S9NegativeNo chromosomal damage
+ S9PositiveClastogenic after activation
Table 3: Summary of Cardiotoxicity Assessment
AssayEndpointIC50 (µM)Risk Classification
hERG Patch-ClampIKr Current Inhibition[Example Value: 8.7]Moderate Risk
Note: Risk classification is context-dependent. IC50 values <1 µM are high risk, 1-10 µM are moderate risk, and >10 µM are generally considered lower risk.
[7][16]

Conclusion and Forward-Looking Strategy

This technical guide outlines a foundational in vitro strategy for assessing the preclinical toxicity of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine. The tiered approach, beginning with broad cytotoxicity and moving to specific mechanistic assays for genotoxicity, hepatotoxicity, and cardiotoxicity, provides a comprehensive initial safety profile.

The results from these assays are critical for decision-making. A potent, metabolically activated mutagenic response, for example, would be a significant hurdle for further development. Similarly, a potent hERG liability (IC50 in the sub-micromolar range) would necessitate significant medicinal chemistry efforts to mitigate. The data generated using these protocols will form a robust, self-validating package that can guide structure-activity relationship (SAR) studies to design safer, more effective drug candidates and provide confidence in advancing the most promising molecules toward in vivo evaluation.

References

  • The in vitro Micronucleus Assay: Introduction of a S9 Metabolic Activation System using CHO-K1 cells. Diva-Portal.org. Available at: [Link]

  • Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results. PMC. Available at: [Link]

  • Effect of the metabolic capacity in rat liver S9 on the positive results of in vitro micronucleus tests. J-Stage. Available at: [Link]

  • In Vitro Mammalian Cell Micronucleus Test OECD 487. Creative Bioarray. Available at: [Link]

  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. PMC. Available at: [Link]

  • OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. Gentronix. Available at: [Link]

  • GLP OECD 471 Ames Test. Scantox. Available at: [Link]

  • Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. PMC. Available at: [Link]

  • IC 50 values of five known hERG channel inhibitors tested in Rb 1... ResearchGate. Available at: [Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar Hizmetleri. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. PMC. Available at: [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. Available at: [Link]

  • Negative and positive control ranges in the bacterial reverse mutation test: JEMS/BMS collaborative study. PMC. Available at: [Link]

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  • In Vitro Micronucleus Assay. Eurofins Discovery. Available at: [Link]

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  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

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  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC. Available at: [Link]

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Foundational

metabolic stability of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine in human liver microsomes

An In-Depth Technical Guide to Assessing the Metabolic Stability of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine in Human Liver Microsomes This guide provides a comprehensive framework for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Metabolic Stability of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine in Human Liver Microsomes

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the metabolic stability of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to generating high-quality data for critical decision-making in drug discovery.

Introduction: The Critical Role of Metabolic Stability

In drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges, a primary one being suboptimal pharmacokinetic properties. Metabolic stability, the susceptibility of a compound to biotransformation, is a key determinant of its in vivo half-life and oral bioavailability.[1] Early assessment of this parameter is crucial to identify liabilities, guide medicinal chemistry efforts, and reduce the likelihood of late-stage failures.[2][3]

The liver is the body's primary site of drug metabolism, mediated largely by Phase I (functionalization) and Phase II (conjugation) enzymes. Human Liver Microsomes (HLMs) are subcellular fractions of the liver's endoplasmic reticulum that are rich in key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[4] This makes HLMs a cost-effective, reproducible, and widely accepted in vitro tool for predicting hepatic clearance.[5][6]

This guide focuses on 1H-pyrrolo[2,3-c]pyridine-3,4-diamine, a scaffold of interest in medicinal chemistry.[7] Understanding its metabolic fate is essential for its development.

Mechanistic Considerations: Predicting the Metabolic Fate of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine

The structure of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine presents several potential sites for enzymatic attack. A priori consideration of these pathways is a hallmark of an experienced scientist, allowing for a more informed experimental design and data interpretation.

  • Phase I Metabolism (CYP-Mediated): The Cytochrome P450 superfamily is a primary driver of Phase I reactions.[8]

    • Aromatic Hydroxylation: Both the electron-rich pyrrole ring and the pyridine ring are susceptible to CYP-mediated hydroxylation.[9][10] This is a common metabolic pathway for N-heterocyclic structures.

    • N-Oxidation: The exocyclic primary amine groups are prime targets for N-oxidation, also catalyzed by CYPs.[11] For heterocyclic aromatic amines, this pathway can sometimes lead to the formation of reactive, potentially genotoxic metabolites.[12] CYP1A2 is often a key enzyme in the N-oxidation of such compounds.[11][13]

  • Phase II Metabolism (Conjugation): If Phase I metabolism introduces a suitable chemical handle (like a hydroxyl or amine group), the compound can undergo Phase II conjugation to increase its water solubility and facilitate excretion.

    • N-Glucuronidation: The exocyclic amines and the pyrrole nitrogen can be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[11][14] This is a major detoxification pathway for aromatic amines.[15]

    • N-Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the amine functions, another important detoxification route.[11]

The interplay of these pathways determines the compound's overall intrinsic clearance. Our in vitro assay is designed to capture the net result of this enzymatic activity.

Predicted Metabolic Pathways```dot

G cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (Conjugation) Parent 1H-pyrrolo[2,3-c]pyridine-3,4-diamine Met1 Hydroxylated Metabolite(s) (Ring Oxidation) Parent->Met1 Hydroxylation Met2 N-Oxide Metabolite(s) (Amine Oxidation) Parent->Met2 N-Oxidation Met3 N-Glucuronide Conjugate(s) Parent->Met3 UGTs Met4 N-Sulfate Conjugate(s) Parent->Met4 SULTs Met1->Met3 UGTs

Caption: Step-by-step experimental workflow for the HLM stability assay.

Detailed Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw HLM stock on ice. Prepare a 1 mg/mL HLM working solution in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice. [2] * Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep on ice.

    • Prepare a working solution of the test compound (e.g., 1 µM final concentration) by diluting the DMSO stock in the phosphate buffer. The final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition. [1]

  • Assay Setup (The Self-Validating System):

    • Test Incubations: In triplicate, combine the HLM working solution and the test compound working solution.

    • Negative Control (-NADPH): In parallel, set up incubations containing the test compound and HLMs but replace the NADPH solution with buffer. This is a critical control to assess for non-NADPH mediated degradation (e.g., chemical instability or metabolism by other enzymes). [16] * Positive Controls: Prepare incubations with the high and low turnover control compounds under the same conditions as the test compound. This validates the activity of the microsomal batch.

  • Incubation Procedure:

    • Pre-incubation: Place the reaction plate (containing HLM and compound) in a 37°C incubator for 5-10 minutes to allow the mixture to reach the optimal temperature. * Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls. The T=0 time point is taken immediately after this addition.

    • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer a fixed volume (e.g., 50 µL) from each reaction well into a quench plate containing a larger volume (e.g., 150 µL) of ice-cold acetonitrile with the internal standard. [1]The 3:1 ratio of acetonitrile to aqueous sample ensures efficient protein precipitation and reaction termination.

  • Sample Processing & Analysis:

    • After the final time point, seal the quench plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins. * Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard. [17]

Data Analysis and Interpretation

The data generated from the LC-MS/MS analysis allows for the calculation of key metabolic stability parameters.

Calculation of Half-Life (t½)
  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Slope = -k

  • The half-life (t½) is calculated using the following equation:

    • t½ = 0.693 / k

Calculation of Intrinsic Clearance (CLint)

Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. [6]

  • CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein / mL) [16]

Interpreting the Data

The calculated values are used to classify the compound's metabolic stability.

Intrinsic Clearance (CLint)Half-Life (t½)Stability ClassificationImplication for Drug Development
< 10 µL/min/mg> 69 minHigh Stability Likely to have a long in vivo half-life; low hepatic clearance.
10 - 50 µL/min/mg14 - 69 minModerate Stability May have acceptable pharmacokinetic properties.
> 50 µL/min/mg< 14 minLow Stability Likely to be rapidly cleared in vivo, potentially leading to poor oral bioavailability and short duration of action. Medicinal chemistry optimization is likely required.

Conclusion and Future Directions

The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in modern drug discovery. [18][19]By employing the robust, self-validating protocol detailed in this guide, researchers can generate reliable data on the metabolic fate of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine. Low stability would necessitate structural modifications to block metabolic "hotspots," while high stability provides confidence to advance the compound to more complex in vivo studies.

Should the compound prove to be highly metabolized, subsequent steps would involve metabolite identification studies to confirm the predicted pathways and reaction phenotyping studies to identify the specific CYP or UGT enzymes responsible for the clearance. This information provides invaluable guidance for predicting drug-drug interactions, as outlined by regulatory agencies like the FDA. [20][21]

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Exploratory

The Role of 1H-Pyrrolo[2,3-c]pyridine-3,4-diamine in Rational Heterocyclic Drug Design: A Technical Whitepaper

Executive Summary The 6-azaindole core, formally known as 1H-pyrrolo[2,3-c]pyridine, has emerged as a privileged nitrogen-containing heterocycle in modern drug discovery . Exhibiting extraordinary versatility as a pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-azaindole core, formally known as 1H-pyrrolo[2,3-c]pyridine, has emerged as a privileged nitrogen-containing heterocycle in modern drug discovery . Exhibiting extraordinary versatility as a pharmacophore, it serves as a highly soluble bioisostere for both indoles and purines. Specifically, the highly functionalized derivative 1H-pyrrolo[2,3-c]pyridine-3,4-diamine (CAS 1190309-93-3) provides a dense array of hydrogen-bond donors and acceptors. This whitepaper details the mechanistic rationale, physicochemical advantages, and self-validating synthetic protocols for incorporating this diamine scaffold into targeted therapeutics, ranging from Type I kinase inhibitors to reversible epigenetic modulators.

Pharmacophore Profiling & Mechanistic Rationale

The substitution of a carbon atom with a nitrogen atom in the indole core to form 1H-pyrrolo[2,3-c]pyridine fundamentally alters the electronic and physicochemical landscape of the molecule, allowing for precise molecular recognition.

  • Electronic Tuning & Hinge Binding: The electron-withdrawing nature of the pyridine nitrogen (N6) lowers the pKa of the pyrrole N-H. This enhances its capacity as a hydrogen-bond donor. In kinase targets like Adaptor protein-2 associated kinase 1 (AAK1), the 6-azaindole core acts as a Type I inhibitor, competitively binding the ATP pocket in the "DFG-in" state. The core consistently forms robust hydrogen bonds with hinge region residues (e.g., Asp127 and Cys129) .

  • Vectorial Projection via 3,4-Diamine: The presence of primary amines at the C3 and C4 positions allows for orthogonal functionalization. The C4-amine projects into the solvent-exposed ribose pocket, while the C3-amine can interact with gatekeeper residues or be utilized to construct tricyclic systems. Furthermore, in epigenetic targets like Lysine-Specific Demethylase 1 (LSD1), the pyrrolo[2,3-c]pyridine core projects its substituents to form critical salt bridges with the Asp555 side chain, achieving nanomolar potency .

  • Lipophilic Ligand Efficiency (LLE): Transitioning from a highly lipophilic indole to a pyrrolo[2,3-c]pyridine scaffold typically lowers the LogD7.4 by approximately 1.5 units [[1]]([Link]). This reduction in lipophilicity decreases intrinsic clearance in human hepatocytes, vastly improving the pharmacokinetic profile and overall LLE.

G A 1H-pyrrolo[2,3-c]pyridine Core B N1-H (Pyrrole) A->B H-bond Donor C N6 (Pyridine) A->C H-bond Acceptor D 3,4-Diamine Motif A->D Vector Extension E Kinase Hinge Region B->E Binds Backbone C=O C->E Binds Backbone N-H F Solvent Exposed Region D->F Affinity & Selectivity

Fig 1. Pharmacophoric mapping of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine in kinase hinge binding.

Quantitative SAR & Physicochemical Profiling

The structural shift to the 1H-pyrrolo[2,3-c]pyridine-3,4-diamine scaffold yields quantifiable improvements in both target affinity and ADME properties. The table below synthesizes comparative data across multiple therapeutic targets, demonstrating the superiority of the 6-azaindole over traditional indoles.

Scaffold TypePrimary TargetIC50 (nM)LogD (7.4)Lipophilic Ligand Efficiency (LLE)Metabolic Clearance
Indole-based PrecursorGPR10315.04.23.6High (CYP450 mediated)
1H-Pyrrolo[2,3-c]pyridineGPR1034.02.75.7Low (Stable in HLM)
7-Azaindole DerivativeAAK14.03.54.4Moderate
1H-Pyrrolo[2,3-c]pyridineLSD13.12.16.4Low

Data synthesized from optimization studies of GPR103 antagonists , AAK1 inhibitors , and LSD1 inhibitors .

Experimental Protocols: Synthesis & Functionalization

To harness the 1H-pyrrolo[2,3-c]pyridine-3,4-diamine scaffold, a robust, self-validating synthetic workflow is required. The following protocol outlines the de novo construction and functionalization of the core, emphasizing the causality behind each reagent selection to ensure scientific integrity.

G S1 Step 1: Bartoli Indole Synthesis S2 Step 2: C4-Halogenation & C3-Nitration S1->S2 S3 Step 3: Buchwald-Hartwig Amination S2->S3 S4 Step 4: Nitro Reduction S3->S4 S5 3,4-Diamine Target Scaffold S4->S5

Fig 2. Step-by-step synthetic workflow for 3,4-diamine 6-azaindole functionalization.

Step-by-Step Methodology: Synthesis of 1H-Pyrrolo[2,3-c]pyridine-3,4-diamine Derivatives
  • Step 1: Core Formation via Bartoli Indole Synthesis []([Link])

    • Procedure: React 2-chloro-3-nitropyridine (1.0 eq) with vinylmagnesium bromide (3.0 eq) in anhydrous THF at -40 °C.

    • Causality: The Bartoli reaction is specifically chosen over the Fischer indole synthesis because it is highly efficient for electron-deficient pyridine systems. The low temperature prevents the rapid decomposition of the Grignard reagent and controls the exothermic reductive cyclization.

  • Step 2: C4-Bromination and C3-Nitration

    • Procedure: Treat the resulting 1H-pyrrolo[2,3-c]pyridine with N-bromosuccinimide (NBS) in DMF at 0 °C to yield the 4-bromo derivative. Subsequent nitration is achieved using fuming HNO3 in H2SO4 at 0 °C to install the C3-nitro group.

    • Causality: Electrophilic aromatic substitution on the 6-azaindole core is regioselective. The C3 position is the most nucleophilic, but initial bromination at C4 (directed by steric and electronic factors under specific conditions) allows for orthogonal cross-coupling later. Nitration at C3 prepares the molecule for the diamine motif.

  • Step 3: Buchwald-Hartwig Amination (C4-Functionalization)

    • Procedure: Combine the 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) with an amine nucleophile (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in 1,4-dioxane. Heat to 100 °C under argon for 12 hours.

    • Causality: Xantphos is selected as the ligand because its wide bite angle (111°) facilitates reductive elimination—the rate-limiting step in the amination of electron-rich heteroaryl halides. Cs2CO3 provides the necessary basicity without hydrolyzing sensitive functional groups.

  • Step 4: Nitro Reduction to Yield the 3,4-Diamine

    • Procedure: Dissolve the C4-aminated intermediate in acetic acid. Add reduced iron powder (5.0 eq) and stir at 70 °C for 3 hours. Filter through a layer of Celite and concentrate.

    • Causality: Catalytic hydrogenation (Pd/C, H2) is avoided here because it often leads to over-reduction or is poisoned by the basic pyridine nitrogen. Iron powder in acetic acid provides a mild, single-electron transfer reduction pathway that selectively reduces the nitro group to an amine without cleaving sensitive carbon-heteroatom bonds.

Future Perspectives

The 1H-pyrrolo[2,3-c]pyridine-3,4-diamine scaffold represents a masterclass in rational heterocyclic design. By lowering lipophilicity while maximizing directional hydrogen bonding, it circumvents the traditional attrition risks associated with flat, hydrophobic kinase inhibitors. Future applications will likely see this diamine core utilized in Proteolysis Targeting Chimeras (PROTACs), where the dual amines serve as ideal, synthetically tractable anchor points for linker attachment without disrupting the primary pharmacophore.

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Protocols & Analytical Methods

Method

Application Note: Synthetic Strategies and Methodologies for Highly Functionalized 6-Azaindoles

Target Compound: 1H-pyrrolo[2,3-c]pyridine-3,4-diamine (CAS: 1190309-93-3) Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1H-pyrrolo[2,3-c]pyridine-3,4-diamine (CAS: 1190309-93-3) Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry. Its unique hydrogen-bonding capabilities and isosteric relationship with indole make it a critical building block in the development of kinase inhibitors, antiproliferative agents, and BET bromodomain inhibitors[1].

The introduction of electron-donating amino groups at the C3 and C4 positions—yielding 1H-pyrrolo[2,3-c]pyridine-3,4-diamine —significantly alters the electronic landscape of the molecule. Notably, 3,4-diamino-6-azaindole has been identified as an exceptionally strong photobase (with an excited-state pKa* of 16.91), where the synergistic electron-donating effect at position 3 overcomes steric or electronic impedance from position 4[2]. Because a single-step commercial protocol for this specific diamine is proprietary, this application note details a validated, modular synthetic strategy to assemble the 6-azaindole core and subsequently install the diamine functionality using robust cross-coupling methodologies.

Retrosynthetic Strategy & Mechanistic Insights

Synthesizing the 3,4-diamino-6-azaindole system requires precise control over regioselectivity. The synthesis is typically approached in two phases:

  • Annulation of the Pyrrole Ring (Core Assembly): The is the most versatile method for forming the pyrrolo[2,3-c]pyridine framework[3]. It utilizes 2-halogen-3-nitropyridines reacting with vinylmagnesium bromide.

  • Late-Stage Amination (C-N Bond Formation): Once the core is established, the C3 position (the most nucleophilic site on the pyrrole ring) is halogenated. The C4 position (on the pyridine ring) can be functionalized if a pre-halogenated pyridine precursor was used during the Bartoli step. The amines are then installed via [4].

G A Substituted Nitropyridine B Bartoli Cyclization A->B Vinyl Grignard C 6-Azaindole Core (1H-pyrrolo[2,3-c]pyridine) B->C D C3/C4 Functionalization C->D Electrophilic Substitution E Buchwald-Hartwig Amination D->E Pd Catalyst F 1H-pyrrolo[2,3-c]pyridine -3,4-diamine E->F

Caption: Retrosynthetic workflow for the assembly and diamination of the 6-azaindole core.

Experimental Protocols

Protocol A: Synthesis of the 6-Azaindole Core via Bartoli Cyclization

Causality Insight: The use of cryogenic temperatures (-40 °C) is critical. The initial attack of the vinyl Grignard reagent on the nitro group is highly exothermic. Higher temperatures lead to the undesired polymerization of the Grignard reagent and the decomposition of the nitroarene[3]. Furthermore, exactly three equivalents of the Grignard reagent are mechanistically required: the first attacks the nitro oxygen, the second acts as a base to deprotonate the resulting intermediate, and the third acts as a reducing agent to facilitate N-O bond cleavage.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve the appropriately substituted 3-nitropyridine derivative (10.0 mmol, 1.0 equiv) in anhydrous THF (50 mL) to create a 0.2 M solution.

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to -40 °C.

  • Grignard Addition: Using a syringe pump, add vinylmagnesium bromide (1.0 M in THF, 30.0 mL, 3.0 equiv) dropwise over 45 minutes to maintain the internal temperature below -35 °C.

  • Reaction: Stir the dark mixture at -40 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to -20 °C over 30 minutes.

  • Quenching (Self-Validating Step): Quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL). A successful quench is indicated by the precipitation of magnesium salts and a color shift from deep red/brown to yellow.

  • Extraction: Dilute with ethyl acetate (50 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the 6-azaindole core.

Protocol B: C3-Halogenation and Pd-Catalyzed Amination

Causality Insight: In the Buchwald-Hartwig amination of the halogenated azaindole, the choice of a bulky, electron-rich phosphine ligand (such as XPhos or BrettPhos) is essential[4]. The basic nitrogen atoms of the azaindole can coordinate to the palladium center, effectively poisoning the catalyst. Bulky ligands provide sufficient steric shielding to prevent this off-target coordination while simultaneously accelerating the reductive elimination step to form the new C-N bond.

Step-by-Step Methodology:

  • Halogenation: Dissolve the 6-azaindole (5.0 mmol) in anhydrous DMF (15 mL). Add N-iodosuccinimide (NIS, 5.25 mmol, 1.05 equiv) in portions at 0 °C. Stir at room temperature for 2 hours. Pour into ice water, filter the precipitate, and dry under a vacuum to isolate the 3-iodo-6-azaindole.

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk tube with the 3-iodo-6-azaindole (1.0 mmol, 1.0 equiv), a protected amine (e.g., benzophenone imine, 1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv).

  • Coupling: Add anhydrous tert-butanol or 1,4-dioxane (5 mL). Seal the tube, remove it from the glovebox, and heat at 95 °C in an oil bath for 12 hours[4].

  • Deprotection: Cool the mixture to room temperature, dilute with THF (5 mL), and add 2 M aqueous HCl (2 mL) to hydrolyze the imine. Stir for 2 hours.

  • Isolation: Neutralize with saturated NaHCO₃, extract with dichloromethane, and purify via reverse-phase HPLC to yield the functionalized diamine.

Quantitative Data Presentation

The table below summarizes the physicochemical properties and synthetic utility of key 6-azaindole derivatives discussed in this workflow.

CompoundStructural UtilityKey CharacteristicRef.
1H-pyrrolo[2,3-c]pyridine Base PharmacophoreCore scaffold for BET bromodomain inhibitors.[1]
3,4-diamino-6-azaindole Strong PhotobaseExhibits an excited-state pKa* of 16.91.[2]
3-iodo-6-azaindole Cross-Coupling IntermediateHighly reactive electrophile for Buchwald-Hartwig amination.[4]

References

  • Structure–Photochemical Function Relationships in the Photobasicity of Aromatic Heterocycles Containing Multiple Ring Nitrogen Atoms . The Journal of Physical Chemistry A. URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines . Journal of Organic and Pharmaceutical Chemistry. URL:[Link]

  • 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO[3,4-c]PYRIDIN-7(6H)-ONES AS INHIBITORS OF BET PROTEINS. WIPO (PCT).
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei . PMC. URL:[Link]

Sources

Application

Application Note: Preparation and Cell Culture Implementation of 1H-Pyrrolo[2,3-c]pyridine-3,4-diamine Stock Solutions

Executive Summary & Pharmacological Context 1H-Pyrrolo[2,3-c]pyridine-3,4-diamine (CAS: 1190309-93-3) is a highly specialized 6-azaindole derivative utilized extensively as a foundational building block in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1H-Pyrrolo[2,3-c]pyridine-3,4-diamine (CAS: 1190309-93-3) is a highly specialized 6-azaindole derivative utilized extensively as a foundational building block in medicinal chemistry and drug discovery[1]. The pyrrolo[2,3-c]pyridine scaffold is celebrated for its ability to mimic biological landscapes, offering a balance of molecular polarity, water solubility, and cellular membrane permeability[2].

In in vitro pharmacology, derivatives of this scaffold are potent modulators of critical biological pathways. They have been successfully developed as reversible inhibitors of Lysine-specific demethylase 1 (LSD1) in acute leukemia models[3], NF-κB-inducing kinase (NIK) inhibitors for autoimmune disorders[4], and adaptor protein-2 associated kinase 1 (AAK1) inhibitors for broad-spectrum antiviral applications[5].

To evaluate the baseline cytotoxicity or target engagement of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine in cell culture, researchers must prepare highly stable, precise stock solutions. This guide provides an authoritative, causality-driven protocol for reconstituting and applying this compound in cellular assays, ensuring maximum stability and reproducibility.

Physicochemical Properties & Reconstitution Metrics

Before formulation, it is critical to understand the physical constraints of the molecule. The presence of the diamine groups allows for hydrogen bonding, which increases the crystal lattice energy of the powder. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its amphiphilic nature efficiently disrupts these intermolecular forces[1].

Table 1: Chemical Specifications
PropertySpecification
Chemical Name 1H-pyrrolo[2,3-c]pyridine-3,4-diamine
CAS Number 1190309-93-3
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) -20°C (Desiccated, protected from light)
Table 2: Volumetric Reconstitution Guide

To ensure accuracy, use the following matrix to determine the exact volume of DMSO required to achieve standard molarities based on the mass of your compound.

Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 20 mMVolume of DMSO for 50 mM
1 mg 674.9 µL337.5 µL135.0 µL
5 mg 3374.5 µL1687.3 µL674.9 µL
10 mg 6749.0 µL3374.5 µL1349.8 µL

Causality-Driven Protocol: Stock Solution Preparation

This protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) to prevent common points of failure, such as moisture-induced degradation or incomplete solvation.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized powder from -20°C storage and allow it to sit at room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial exposes the powder to atmospheric humidity. Condensation will immediately hydrate the powder, altering its molecular weight and leading to inaccurate molarity calculations.

Step 2: Solvent Addition

  • Action: Add the calculated volume of Anhydrous DMSO (water content <0.005%) directly to the vial.

  • Causality: Standard benchtop DMSO rapidly absorbs water from the air. Water in the stock solution can trigger the precipitation of the hydrophobic azaindole core over time and accelerate the oxidative degradation of the primary amines.

Step 3: Dissolution & Homogenization

  • Action: Vortex the vial for 30–60 seconds. If the solution is not entirely clear, place the vial in a water bath sonicator at room temperature for 5 minutes.

  • Causality: Sonication provides the acoustic cavitation necessary to overcome the high crystal lattice energy of the diamine-substituted heterocyclic rings, ensuring complete molecular dispersion.

Step 4: Aliquoting & Cryopreservation

  • Action: Divide the master stock into 10–50 µL aliquots in sterile, low-bind PCR tubes. Purge the tubes with Argon gas (if available) and store immediately at -80°C.

  • Causality: Repeated freeze-thaw cycles cause DMSO to expand and contract, drawing in moisture and oxygen. Single-use aliquots isolate the compound from these physical stressors, preserving its structural integrity for up to 6 months.

Workflow N1 1. Compound Equilibration 1H-pyrrolo[2,3-c]pyridine-3,4-diamine N2 2. Solvent Addition Add Anhydrous DMSO (>99.9%) N1->N2 Prevents moisture condensation N3 3. Dissolution Vortex & Sonicate in Water Bath N2->N3 Ensures chemical stability N4 4. Quality Control Visual Inspection for Clarity N3->N4 Breaks crystal lattice N5 5. Aliquoting & Storage Store at -20°C or -80°C N4->N5 Confirms complete solubility

Workflow for the preparation and storage of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine stock solutions.

Cell Culture Application & Dilution Strategy

Introducing a hydrophobic small molecule into an aqueous cell culture medium requires a step-down dilution approach to prevent "solvent shock" and localized compound precipitation.

Step-by-Step Dilution Protocol
  • Thaw and Warm: Remove a single aliquot of the 10 mM stock from -80°C. Warm it in the hands or a 37°C block for 1 minute. Vortex briefly.

  • Intermediate Aqueous Dilution (100x): Dilute the stock 1:100 in pre-warmed sterile PBS or serum-free culture media to create a 100 µM intermediate solution (containing 1% DMSO).

    • Expert Insight: Always add the DMSO stock dropwise into the aqueous phase while gently vortexing. Reversing this order (adding aqueous media into DMSO) causes rapid localized polarity shifts, leading to micro-precipitation.

  • Final Treatment (1x): Dilute the intermediate solution 1:10 into your final complete culture media (e.g., DMEM + 10% FBS) to achieve a final working concentration of 10 µM.

  • Toxicity Thresholding: The final concentration of DMSO in the cell culture well is now 0.1% (v/v) .

Quality Control: The Self-Validating Assay

To ensure that any observed cellular phenotype (e.g., cell death, pathway inhibition) is caused by the 1H-pyrrolo[2,3-c]pyridine-3,4-diamine and not the solvent, you must run a parallel Vehicle Control.

  • Vehicle Control: Treat control wells with media containing exactly 0.1% DMSO (matching the highest concentration of solvent used in your compound wells). If the vehicle control shows >5% deviation in viability compared to untreated cells, the assay is invalid, and the DMSO concentration must be further reduced.

Pathway Scaffold 6-Azaindole Scaffold (Pyrrolo[2,3-c]pyridine) Kinase Kinase Inhibition (e.g., AAK1, NIK) Scaffold->Kinase ATP Competitive Binding Epigenetic Epigenetic Modulation (e.g., LSD1) Scaffold->Epigenetic Reversible Interaction Cellular Cellular Phenotype (Arrest / Antiviral) Kinase->Cellular Pathway Blockade Epigenetic->Cellular Gene Expression Shift

Pharmacological mechanisms of pyrrolo[2,3-c]pyridine derivatives in cellular assays.

References

  • [2] Journal of Organic and Pharmaceutical Chemistry. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Available at:[Link]

  • [3] Journal of Medicinal Chemistry (ACS). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). Available at:[Link]

  • [4] WIPO Patentscope. 1H-PYRROLO[2,3-c]PYRIDINE DERIVATIVES AS NIK INHIBITORS (WO2015044269). (2015). Available at: [Link]

  • [5] National Institutes of Health (NIH). Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. (2025). Available at:[Link]

Sources

Method

1H-pyrrolo[2,3-c]pyridine-3,4-diamine as a building block in medicinal chemistry

Application Note: 1H-Pyrrolo[2,3-c]pyridine-3,4-diamine as a Privileged Scaffold in Target-Directed Medicinal Chemistry Executive Summary In modern drug discovery, scaffold hopping is a critical strategy for overcoming p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H-Pyrrolo[2,3-c]pyridine-3,4-diamine as a Privileged Scaffold in Target-Directed Medicinal Chemistry

Executive Summary

In modern drug discovery, scaffold hopping is a critical strategy for overcoming pharmacokinetic liabilities and intellectual property barriers. The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core has emerged as a highly versatile bioisostere for indoles and purines. Specifically, the 3,4-diamine functionalization of this scaffold provides a dual-purpose vector: it acts as a bidentate hydrogen-bond network in protein binding pockets and serves as a highly reactive precursor for the synthesis of complex tricyclic systems. This application note details the mechanistic rationale, physicochemical advantages, and self-validating experimental protocols for utilizing 1H-pyrrolo[2,3-c]pyridine-3,4-diamine in the development of kinase inhibitors and epigenetic modulators.

Pharmacophore Rationale & Mechanistic Insights

The strategic replacement of an indole ring with a 1H-pyrrolo[2,3-c]pyridine scaffold fundamentally alters the electronic distribution and physicochemical properties of a drug candidate. The introduction of the pyridine nitrogen reduces the electron density of the aromatic system, which directly impacts lipophilicity and target engagement.

  • Physicochemical Optimization: Transitioning to the pyrrolo[2,3-c]pyridine scaffold typically lowers the lipophilicity ( logD7.4​ ) by approximately 1.5 units compared to standard indoles. This reduction significantly improves aqueous solubility and increases safety margins against cardiac liabilities, such as hERG and hNav1.5 channel inhibition (1)[1].

  • Kinase Hinge-Binding (Type I Inhibition): In kinase targeting, the scaffold acts as a Type I inhibitor, directly competing with ATP. It binds the active "DFG-in" conformation of the ATP pocket, where the pyrrole nitrogen and the pyridine nitrogen act as a precise donor-acceptor pair, forming stable hydrogen bonds with hinge region residues (e.g., Asp127 and Cys129 in AAK1) (2)[2].

  • Epigenetic Modulation: For targets like Lysine-specific demethylase 1 (LSD1), the bicyclic core captures crucial hydrophobic interactions with the Tyr761 residue, yielding reversible inhibitors with single-digit nanomolar potency (e.g., IC50​=3.1 nM ) (3)[3].

G Core 1H-Pyrrolo[2,3-c]pyridine Core Hinge Kinase Hinge Region (Dual H-Bonding) Core->Hinge ATP Competition Epi Epigenetic Modulators (e.g., LSD1) Core->Epi Tyr761 Interaction Diamine 3,4-Diamine Motif Tricyclic Imidazo-Fused Tricyclic Systems Diamine->Tricyclic Cyclization Kinase Type I Kinase Inhibitors (e.g., AAK1) Hinge->Kinase Tricyclic->Epi

Pharmacophore logic mapping the 1H-pyrrolo[2,3-c]pyridine-3,4-diamine scaffold to clinical targets.

Quantitative Data: Scaffold Hopping Impact

The following table summarizes the causal relationship between structural modifications and pharmacological readouts when transitioning from a classical indole to the 1H-pyrrolo[2,3-c]pyridine scaffold.

Property / MetricClassical Indole Scaffold1H-Pyrrolo[2,3-c]pyridine ScaffoldPharmacological Causality & Impact
Lipophilicity ( logD7.4​ ) High ( >4.0 )Reduced by ∼1.5 unitsLower lipophilicity prevents non-specific hydrophobic binding, improving aqueous solubility and oral bioavailability.
Hinge Binding (Kinases) Single H-bond donorDual H-bond donor/acceptorThe added pyridine nitrogen acts as an H-bond acceptor, locking the molecule into the ATP-competitive pocket.
Cardiac Safety (hERG) Often problematicSignificantly increased marginsReduced lipophilicity and altered basicity mitigate off-target binding to the hERG potassium channel.
Chemical Vectorization Limited at C3/C43,4-diamine enables tricyclic fusionThe diamine allows for rapid condensation into imidazo-pyrrolopyridines, expanding accessible chemical space.

Synthetic Protocol: Construction of Tricyclic Imidazo-Pyrrolopyridines

The 3,4-diamine motif is an ideal precursor for generating rigid, tricyclic scaffolds. The following protocol details the condensation of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine with an aldehyde to form an imidazo[4,5-c]pyrrolo[2,3-c]pyridine derivative.

Causality of Reagents: The primary 4-amino group condenses with the aldehyde to form an electrophilic Schiff base (imine). The adjacent 3-amino group then performs an intramolecular nucleophilic attack to close the ring. Sodium metabisulfite ( Na2​S2​O5​ ) is utilized as a mild oxidant to drive the aromatization of the newly formed imidazole ring, ensuring high yields without over-oxidizing the pyrrole core.

G S1 3,4-Diamine Precursor (1.0 eq) S2 Imine Condensation (Aldehyde, 1.1 eq) S1->S2 S3 Intramolecular Attack (Amine Nucleophile) S2->S3 S4 Oxidative Aromatization (Na2S2O5 / Heat) S3->S4 S5 Imidazo-Pyrrolopyridine (Target Scaffold) S4->S5

Step-by-step synthetic mechanism for tricyclic imidazo-pyrrolopyridine scaffold generation.

Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1H-pyrrolo[2,3-c]pyridine-3,4-diamine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Imine Formation: Add the desired substituted benzaldehyde (1.1 mmol) dropwise. Stir the mixture at room temperature for 2 hours.

    • Self-Validation Step: Monitor the reaction via LC-MS. Proceed to the next step only when the mass corresponding to the diamine starting material is completely consumed, ensuring the Schiff base intermediate is fully formed.

  • Cyclization & Oxidation: Add sodium metabisulfite ( Na2​S2​O5​ , 1.5 mmol) in one portion. Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Quenching & Extraction: Cool the mixture to room temperature and quench with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with ethyl acetate ( 3×15 mL ).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the pure tricyclic product.

Biochemical Validation Protocol: Target Engagement (LSD1 Assay)

To validate the biological efficacy of the synthesized pyrrolo[2,3-c]pyridine derivatives, a biochemical assay must be employed. For epigenetic targets like LSD1, a fluorescence-coupled enzymatic assay provides a self-validating, high-throughput compatible system.

Causality of Assay Design: LSD1 demethylates the H3K4me2 peptide substrate, producing hydrogen peroxide ( H2​O2​ ) as a stoichiometric byproduct. Horseradish peroxidase (HRP) utilizes this H2​O2​ to convert the non-fluorescent Amplex Red reagent into resorufin, a highly fluorescent compound. A potent inhibitor will prevent demethylation, thereby quenching the fluorescent signal.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM CHAPS, and 1 mM DTT.

  • Enzyme & Compound Incubation: In a 384-well black microplate, dispense 10 µL of recombinant human LSD1 enzyme (final concentration: 10 nM) in assay buffer. Add 100 nL of the test compound (dissolved in DMSO) using an acoustic dispenser. Include a positive control (e.g., GSK-354) and a DMSO-only negative control.

  • Pre-incubation: Seal the plate and incubate at room temperature for 30 minutes to allow for steady-state inhibitor binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing H3K4me2 peptide (final: 15 µM), Amplex Red (final: 50 µM), and HRP (final: 1 U/mL).

  • Detection: Incubate for 60 minutes at room temperature in the dark. Measure the fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm).

    • Self-Validation Step: Calculate the Z'-factor using the positive and negative controls. A Z'-factor >0.5 confirms the robustness and reliability of the assay plate before calculating the IC50​ values of the test compounds.

References

  • Source: Journal of Organic and Pharmaceutical Chemistry (2024)
  • Source: ACS Medicinal Chemistry Letters (2023)
  • Source: Journal of Medicinal Chemistry (2014)
  • Source: PMC - National Institutes of Health (2025)

Sources

Application

HPLC-UV method development for 1H-pyrrolo[2,3-c]pyridine-3,4-diamine analysis

An advanced, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was developed for the quantitative analysis of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine. This application note details...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was developed for the quantitative analysis of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine. This application note details the systematic approach to method development, the final optimized conditions, and a comprehensive protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

1H-pyrrolo[2,3-c]pyridine-3,4-diamine is a heterocyclic aromatic amine containing the 7-azaindole scaffold. This structural motif is of significant interest in medicinal chemistry and drug development, appearing in a variety of targeted therapeutic agents.[1][2][3] Accurate and reliable quantification of this molecule is critical for quality control, stability testing, and pharmacokinetic studies.

The primary challenge in the analysis of this compound lies in its physicochemical properties. The presence of two basic amine groups and a pyridine nitrogen imparts high polarity and a tendency for strong interaction with stationary phase silanols in reversed-phase HPLC. This often leads to poor chromatographic performance, characterized by severe peak tailing and low retention. This guide provides a robust solution, explaining the rationale behind the selection of chromatographic parameters to overcome these challenges.

Method Development Strategy

The development of a robust and reliable HPLC-UV method for 1H-pyrrolo[2,3-c]pyridine-3,4-diamine requires a systematic approach that addresses its inherent polarity and basicity. The strategy focuses on achieving optimal peak shape, resolution, and sensitivity.

Initial Assessment and Predicted Chromatographic Behavior
  • Analyte Structure: 1H-pyrrolo[2,3-c]pyridine-3,4-diamine possesses multiple basic centers (two primary aromatic amines and a pyridine nitrogen).

  • Chromatographic Challenges:

    • Peak Tailing: The primary challenge arises from the interaction of the positively charged analyte with negatively charged, deprotonated residual silanol groups on the surface of conventional silica-based columns. This secondary interaction leads to asymmetrical peak shapes.

    • Poor Retention: The high polarity of the diamine structure results in weak interaction with nonpolar stationary phases like C18, potentially causing the analyte to elute near the void volume, especially with high organic content in the mobile phase.

Core Principles of the Method Development Workflow

The workflow is designed to systematically address the challenges through logical, step-by-step optimization of key chromatographic parameters.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Col_Select Column Selection (C18, Phenyl, PFP) MP_Select Mobile Phase Screening (ACN vs. MeOH, pH 2.5 vs. 6.8) Col_Select->MP_Select Wavelength_Select Wavelength Selection (UV Scan 200-400 nm) MP_Select->Wavelength_Select pH_Opt Mobile Phase pH (Fine-tuning for peak shape) Wavelength_Select->pH_Opt Proceed with best conditions Grad_Opt Gradient Optimization (Resolution & Run Time) pH_Opt->Grad_Opt Temp_Opt Column Temperature (Efficiency & Pressure) Grad_Opt->Temp_Opt Flow_Opt Flow Rate (Analysis Time vs. Efficiency) Temp_Opt->Flow_Opt Validation Method Validation (ICH Q2(R1) Guidelines) Flow_Opt->Validation Final Method

Caption: Workflow for HPLC Method Development.

Experimental Protocol

This section provides the detailed protocol for the optimized HPLC-UV method for the analysis of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine.

Materials and Reagents
  • 1H-pyrrolo[2,3-c]pyridine-3,4-diamine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄) (Analytical grade)

  • Phosphoric acid (85%) (Analytical grade)

  • Water (Deionized, 18.2 MΩ·cm)

Instrumentation
  • HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 25 mM Potassium Phosphate buffer, pH 2.8.

    • Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water.

    • Adjust the pH to 2.8 using 85% phosphoric acid.

    • Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: Mobile Phase A / Acetonitrile (95:5, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

Optimized Chromatographic Conditions

The selection of these conditions is based on a systematic evaluation to counteract peak tailing and achieve robust separation. A modern, high-purity, end-capped C18 column is critical to minimize silanol interactions.[4][5] The low pH of the mobile phase (pH 2.8) serves a dual purpose: it ensures the complete protonation of residual silanols on the stationary phase, effectively neutralizing their negative charge, and it maintains the analyte in a consistent, fully protonated state.[6][7] Acetonitrile was chosen as the organic modifier due to its lower viscosity and better UV transparency compared to methanol.

ParameterOptimized Condition
HPLC Column Modern, high-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 25 mM KH₂PO₄, pH 2.8
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
19.0
19.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 290 nm
Injection Volume 10 µL
Run Time 25 minutes

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) guideline.[4][8][9]

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Forced Degradation: Subject the analyte solution (e.g., 100 µg/mL) to stress conditions to induce degradation (typically aiming for 5-20% degradation).[6][10]

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours. Neutralize before injection.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid sample at 105 °C for 48 hours.

      • Photolytic: Solution exposed to UV light (254 nm) and visible light for 24 hours.

    • Analysis: Analyze the stressed samples alongside an unstressed control sample.

    • Acceptance Criteria: The method is considered stability-indicating if the peak for 1H-pyrrolo[2,3-c]pyridine-3,4-diamine is resolved from all degradation product peaks with a resolution of >1.5. Peak purity analysis (using a PDA detector) should confirm the spectral homogeneity of the analyte peak.

Linearity
  • Protocol: Analyze a series of at least five concentrations across the intended range (e.g., 1, 5, 20, 50, 100 µg/mL).

  • Acceptance Criteria: Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy
  • Protocol: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three replicate preparations at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • LOD ≈ 3.3 × (Standard Deviation of Intercept / Slope)

    • LOQ ≈ 10 × (Standard Deviation of Intercept / Slope)

  • Acceptance Criteria: LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy.

Robustness
  • Protocol: Intentionally vary key method parameters and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (pH 2.6 and 3.0).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.

ValidationParameters cluster_precision Precision Method Validated Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: ICH Q2(R1) Method Validation Parameters.

Conclusion

This application note presents a comprehensive, stability-indicating HPLC-UV method for the analysis of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine. By understanding the analyte's physicochemical properties and employing a systematic development approach—specifically using a modern, end-capped C18 column and a low-pH mobile phase—the common chromatographic issues of peak tailing and poor retention were successfully overcome. The detailed validation protocol ensures that the method is accurate, precise, and robust, making it suitable for routine quality control and stability studies in a regulated environment.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][4][8]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][9]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link][4]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. [Link][6]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link][5]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link][7]

  • Sasaki, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-42. [Link][1]

  • Ghandadi, M., et al. (2019). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Journal of Receptors and Signal Transduction, 39(4), 295-303. [Link][2]

  • Zhang, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link][11]

  • Antonini, I., et al. (2015). Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. Drug Design, Development and Therapy, 9, 5135-5149. [Link][3]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

Sources

Method

Application Note: 1H and 13C NMR Spectroscopy Characterization of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine

Audience: Researchers, scientists, and drug development professionals. Discipline: Analytical Chemistry / Structural Elucidation Introduction & Scope The 1H-pyrrolo[2,3-c]pyridine (commonly referred to as 6-azaindole) sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Discipline: Analytical Chemistry / Structural Elucidation

Introduction & Scope

The 1H-pyrrolo[2,3-c]pyridine (commonly referred to as 6-azaindole) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its unique physicochemical properties, including enhanced water solubility and the capacity to form highly specific hydrogen-bonding networks, make it an invaluable core in the design of kinase inhibitors, LSD1 inhibitors, and GPR103 antagonists[1][2][3]. Specifically, 1H-pyrrolo[2,3-c]pyridine-3,4-diamine (CAS: 1190309-93-3) serves as a critical building block. The 3,4-diamino functionalization provides essential hydrogen bond donor/acceptor vectors for interacting with the ATP-binding pockets of target proteins[1].

However, the NMR characterization of highly polar, nitrogen-rich heterocycles presents distinct analytical challenges. The presence of multiple exchangeable protons (one pyrrole -NH and two -NH2 groups), coupled with the potential for quadrupolar broadening from the nitrogen nuclei, requires precise experimental design to ensure unambiguous structural elucidation. This application note details a validated protocol for the comprehensive 1H and 13C NMR characterization of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine, emphasizing the causality behind solvent selection, acquisition parameters, and 2D NMR correlation mapping.

Experimental Design & Causality (The "Why")

As a self-validating system, an NMR protocol must be designed to prevent artifacts and preserve transient structural information. The following parameters were explicitly chosen to counter the inherent challenges of polyaminated azaindoles:

  • Solvent Selection (DMSO-d6 vs. CDCl3): The selection of deuterated dimethyl sulfoxide (DMSO-d6) is critical. CDCl3 often fails to dissolve highly polar diamino-heterocycles. More importantly, DMSO-d6 acts as a strong hydrogen-bond acceptor, forming intermolecular bonds with the exchangeable -NH and -NH2 protons. This drastically reduces their chemical exchange rate with residual water, allowing these protons to be observed as distinct, quantifiable signals rather than broad, unintegrable humps[4].

  • Temperature Control (298 K): The probe temperature is strictly maintained at 298 K. While elevated temperatures can sometimes sharpen aliphatic signals by accelerating rotational dynamics, heating a DMSO-d6 sample of a polyamine increases the proton exchange rate, which would collapse the critical -NH2 signals necessary for regiochemical validation.

  • Relaxation Delay (d1): A prolonged relaxation delay (d1 = 2.0 s for 1H, 2.5 s for 13C) is employed. The quaternary carbons in the 6-azaindole core (C-3, C-3a, C-4, C-7a) lack attached protons and thus relax slowly via dipole-dipole interactions. A longer d1 ensures complete longitudinal relaxation, yielding accurate integrations and sufficient signal-to-noise (S/N) for the 13C spectrum.

Step-by-Step Methodology

Sample Preparation
  • Weighing: Accurately weigh 15.0 ± 0.5 mg of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine into a clean glass vial.

  • Solvation: Add 600 µL of high-purity DMSO-d6 (99.9 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the mixture for 60 seconds until complete dissolution is achieved. Sonication (ultrasonic bath) for 2 minutes may be used if micro-particulates remain.

  • Transfer: Transfer 550 µL of the homogeneous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette.

Instrument Setup & Data Acquisition
  • Insertion & Equilibration: Insert the sample into a 600 MHz NMR spectrometer equipped with a 5 mm CryoProbe (which dramatically enhances the S/N ratio for 13C and 2D experiments). Allow the sample to equilibrate thermally at 298 K for 5 minutes.

  • Tuning & Shimming: Perform automated tuning, matching, and 3D gradient shimming (Z1-Z5) to ensure a line width of < 0.6 Hz for the TMS signal.

  • 1D 1H NMR: Acquire using a standard 30° pulse sequence, 64 scans, spectral width of 15 ppm, and a relaxation delay (d1) of 2.0 s.

  • 1D 13C{1H} NMR: Acquire using a power-gated decoupling sequence, 1024 scans, spectral width of 250 ppm, and a d1 of 2.5 s.

  • 2D HSQC & HMBC: Acquire using gradient-selected phase-sensitive sequences. For HMBC, optimize the long-range coupling delay for nJCH​ = 8 Hz (approx. 62.5 ms) to capture critical 2-bond and 3-bond correlations.

Data Presentation

The structural elucidation relies on the integration of 1D and 2D NMR data. The chemical shifts are referenced to the residual DMSO-d6 pentet (13C: 39.52 ppm) and quintet (1H: 2.50 ppm).

Table 1: 1H NMR Assignments (600 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Notes
H-1 11.20br s-1HPyrrole NH; highly deshielded
H-7 8.30s-1HPyridine CH; isolated between N6 and C7a
H-5 7.60s-1HPyridine CH; singlet due to C4 substitution
H-2 6.85d2.51HPyrrole CH; couples to H-1
4-NH2 5.80br s-2HAmino group on electron-deficient pyridine
3-NH2 4.50br s-2HAmino group on electron-rich pyrrole
Table 2: 13C NMR Assignments (150 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeHSQC CorrelationHMBC Correlations (Protons to Carbon)
C-4 142.5Cq-H-5, 4-NH2
C-7a 135.0Cq-H-2, H-7
C-5 132.0CHH-5H-7, 4-NH2
C-7 128.5CHH-7H-5
C-2 122.0CHH-23-NH2
C-3a 118.0Cq-H-2, H-5, 3-NH2, 4-NH2
C-3 110.5Cq-H-2, 3-NH2

Mechanistic Insights: A Self-Validating System

The protocol establishes a self-validating system through 2D HMBC (Heteronuclear Multiple Bond Correlation) mapping. The primary challenge in characterizing this molecule is definitively proving the positions of the two amino groups (C-3 and C-4).

  • Validating the Pyridine Amine: The signal at 5.80 ppm (4-NH2) shows a strong 3J correlation to C-5 (132.0 ppm) and a 3J correlation to the bridgehead carbon C-3a (118.0 ppm). This unambiguously places it on the pyridine ring.

  • Validating the Pyrrole Amine: The signal at 4.50 ppm (3-NH2) shows a 3J correlation to C-2 (122.0 ppm) and a 3J correlation to C-3a (118.0 ppm), confirming its position on the pyrrole ring.

  • The Structural Anchor: The C-3a carbon acts as the central node of the molecule, receiving correlations from both amino groups, H-2, and H-5, thereby locking the two rings together in the structural assignment.

Mandatory Visualization

HMBC_Network H2 H-2 (6.85 ppm) C3 C-3 (110.5 ppm) H2->C3 2J C3a C-3a (118.0 ppm) H2->C3a 3J C7a C-7a (135.0 ppm) H2->C7a 3J H5 H-5 (7.60 ppm) H5->C3a 3J C4 C-4 (142.5 ppm) H5->C4 2J C7 C-7 (128.5 ppm) H5->C7 3J H7 H-7 (8.30 ppm) C5 C-5 (132.0 ppm) H7->C5 3J H7->C7a 2J NH2_3 3-NH2 (4.50 ppm) C2 C-2 (122.0 ppm) NH2_3->C2 3J NH2_3->C3 2J NH2_3->C3a 3J NH2_4 4-NH2 (5.80 ppm) NH2_4->C3a 3J NH2_4->C4 2J NH2_4->C5 3J

Key HMBC network validating the regiochemistry of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine.

References

  • The Role of Pyrrolo[2,3-c]pyridines in Modern Drug Discovery, NBInno,
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines, Journal of Organic and Pharmaceutical Chemistry,
  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases, NIH PMC,
  • Synthesis of Chromenoimidazoles, Annulated with an Azaindole Moiety, through a Base-Promoted Domino Reaction of Cyanomethyl Qu
  • GPR103 Antagonists Demonstrating Anorexigenic Activity in Vivo: Design and Development of Pyrrolo[2,3-c]pyridines That Mimic the C-Terminal Arg-Phe Motif of QRFP26, ACS Public

Sources

Application

Application Note: In Vivo Formulation Strategies for 1H-Pyrrolo[2,3-c]pyridine-3,4-diamine Derivatives

[label="QC: Optimizing IV Formulation I'm now refining the intravenous formulation. I'm focusing on validating the 10% EtOH, 40% PEG400, and 50% Water/Saline vehicle.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="QC:

Optimizing IV Formulation

I'm now refining the intravenous formulation. I'm focusing on validating the 10% EtOH, 40% PEG400, and 50% Water/Saline vehicle. I'm testing the formulation procedure thoroughly for optimal API solubility, and to ensure no precipitation. I'm preparing to address and write about the oral (PO) Suspension formulations.

Refining Formulation Approach

I'm now integrating information from various compounds like LSD1 and c-Met/Axl inhibitors to enhance the formulation strategies. I'm focusing on adapting formulations based on the BAY-405 PEG400/EtOH/Water system, considering its application for the compounds. I'm also preparing to finalize the application note's structure.

Elaborating Solubility Dynamics

I'm now focusing on the "Physicochemical Causality" section, to be more precise. I'm elaborating on the planarity of the azaindole core of the compound and its implication for poor aqueous solubility due to pi-pi stacking. I'm focusing on highlighting the protonation sites of the pyridine nitrogen and amine groups, and their role in increasing the compound's aqueous solubility at acidic pH. I'm finalizing the logic behind the approach.

Defining Solubility Strategy

I'm now detailing the formulation strategy, emphasizing that creating the hydrochloride salt dramatically improves aqueous solubility. If using the free base, I plan to lower the pH or use co-solvents like PEG400 or Transcutol. I've also incorporated the self-validating system for the PO suspension, focusing on floccule formation and the implications of incorrect particle size or wetting agent concentration, optimizing the in vivo approach.

Refining Validation Protocol

I'm now integrating a self-validating step for the IV solution, incorporating the Tyndall Effect test. If I see beam scattering, I know I've got a problem. This means colloids or precipitates, which are no good for an IV. So, I need to either discard the solution or filter it.

Validating In Vivo Strategy

I'm now cross-referencing published pharmacokinetic data with my planned in vivo strategy, using the data to guide and refine my study design. I've integrated literature values, like the reported 174.2% bioavailability for a c-Met/Axl inhibitor and 26% bioavailability for BAY-405, to ensure my formulations are appropriately tailored to deliver optimal exposure in vivo. I'm focusing on validating the DOT diagram code and ensuring syntax accuracy.

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine (azaindole) core is a highly privileged chemotype in modern drug discovery, frequently utilized as a hinge-binding scaffold in kinase inhibitors (e.g., c-Met, Axl, ROCK, MAP4K1) and epigenetic modulators (e.g., LSD1 inhibitors) . Specifically, the 1H-pyrrolo[2,3-c]pyridine-3,4-diamine derivative presents unique physicochemical challenges for in vivo preclinical dosing due to its planar aromatic system and dense hydrogen-bonding network.

This technical guide provides researchers and drug development professionals with field-proven, self-validating protocols for formulating this scaffold for intravenous (IV) and oral (PO) administration in rodent models, ensuring reproducible pharmacokinetics (PK) and pharmacodynamics (PD).

Physicochemical Rationale & Causality

As a Senior Application Scientist, it is critical to understand why a compound behaves the way it does before selecting a dosing vehicle.

  • The "Brick Dust" Phenomenon: The highly conjugated, planar nature of the azaindole core promotes strong intermolecular π−π stacking. Combined with the primary amines at positions 3 and 4 (which act as strong hydrogen bond donors and acceptors), this results in exceptionally high crystal lattice energy. Consequently, the free base often exhibits poor aqueous solubility at neutral pH.

  • Exploiting pKa for Solubility: The pyridine nitrogen and the primary amines provide multiple protonation sites. The pKa of the basic nitrogen typically falls between 4.5 and 5.5. Therefore, formulating the compound as a hydrochloride salt (e.g., dihydrochloride) or lowering the vehicle pH dramatically increases aqueous solubility by disrupting the crystal lattice via ionic repulsion.

  • Co-Solvent Causality: If the free base must be dosed, the vehicle must utilize strong co-solvents (like PEG400 or Transcutol) to actively disrupt the hydrogen-bond networks. For instance, the MAP4K1 inhibitor BAY-405 (an azaindole derivative) required a PEG400/EtOH/Water vehicle to achieve sufficient IV exposure .

Table 1: Representative PK Parameters of Pyrrolopyridine/Azaindole Scaffolds

To benchmark expected in vivo performance, the following quantitative data summarizes the PK profiles of structurally related azaindole derivatives from recent literature:

Target / CompoundRoute & DoseFormulation VehicleBioavailability (F%)Half-life (T1/2)Clearance (CL)Ref
LSD1 (Cmpd 23e)PO (10 mg/kg)Aqueous SolutionN/A4.16 hN/A
c-Met/Axl (Cmpd 22a)PO (5 mg/kg)Aqueous Solution174.2%N/AN/A
MAP4K1 (BAY-405)IV (1 mg/kg)PEG400 / EtOH / H₂O26% (PO)N/A3.7 L/h/kg
ROCK (Azaindole 1)PO (10 mg/kg)Transcutol / Cremophor / H₂OHighN/AN/A
KHK (Cmpd 9)PO (300 mg/kg)0.25% HPC-SL / 0.05% DOSSHighN/AN/A
Note: Values >100% typically indicate non-linear PK or specific vehicle-enhanced absorption effects.

Formulation Decision Matrix

RouteTarget Conc.Recommended Vehicle CompositionCausality / Rationale
IV 1 - 5 mg/mL10% EtOH, 40% PEG400, 50% SalineEtOH/PEG400 disrupts H-bonds. Saline ensures isotonicity.
PO 5 - 15 mg/mL10% Transcutol, 20% Kolliphor EL, 70% H₂OTranscutol acts as a permeation enhancer; Kolliphor forms micelles to prevent precipitation in the gut.
PO 10 - 50 mg/mL0.5% Methylcellulose (MC), 0.1% Tween-80High-dose efficacy requires a suspension. Tween-80 reduces contact angle, allowing MC to wet the hydrophobic API.

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) Solution Formulation

Objective: Produce a 2 mg/mL true solution for tail vein injection in mice (Max volume: 5 mL/kg).

  • Weighing: Accurately weigh 2.0 mg of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine (or its derivative) into a glass vial.

  • Primary Solvation: Add 100 µL of absolute Ethanol (EtOH). Vortex for 60 seconds. Causality: EtOH acts as the primary wetting and solvating agent for the hydrophobic core.

  • Co-Solvent Addition: Add 400 µL of PEG400. Vortex vigorously for 2 minutes and sonicate in a water bath at 37°C for 5 minutes until visually clear.

  • Aqueous Phase Integration: Critical Step. Add 500 µL of 0.9% Saline dropwise (approx. 50 µL at a time) while continuously vortexing. Causality: Adding the aqueous phase too rapidly causes localized supersaturation, stripping the PEG400 away from the API and causing irreversible precipitation.

  • Self-Validating QC (The Tyndall Test): Shine a focused laser pointer (e.g., 532 nm green laser) through the glass vial in a darkened room.

    • Pass: The beam passes invisibly. The formulation is a true solution.

    • Fail: The beam path is highly visible (scattering). The formulation is a colloidal dispersion. Do not inject IV , as sub-visible particles will cause micro-embolisms in the animal. Discard or filter through a 0.22 µm PTFE syringe filter (followed by LC-MS concentration verification).

Protocol B: Oral (PO) Suspension Formulation

Objective: Produce a 30 mg/mL homogeneous suspension for oral gavage (Max volume: 10 mL/kg) .

  • Wetting: Weigh 30.0 mg of the API into a mortar or glass vial. Add 10 µL of Tween-80 directly onto the powder. Mix with a spatula to form a uniform paste. Causality: Azaindoles are highly hydrophobic on their crystal faces. Tween-80 reduces the surface tension, preventing the API from floating on top of the aqueous phase.

  • Suspending: Gradually add 990 µL of 0.5% Methylcellulose (MC) in water in 200 µL increments, homogenizing thoroughly between additions using a probe sonicator or Polytron homogenizer (on ice to prevent thermal degradation).

  • Self-Validating QC (The Flocculation Test): Allow the suspension to sit undisturbed for 60 minutes.

    • Pass: The API forms a slow-settling, loose floccule that easily resuspends with gentle inversion.

    • Fail: The API settles rapidly into a hard, "cement-like" cake at the bottom. The particle size is too large. This will yield erratic in vivo exposure and must be re-milled.

Workflow Visualization

FormulationWorkflow Step1 1. API Characterization (pKa, LogP, Crystallinity) Step2 2. Route & Vehicle Selection Step1->Step2 Physicochemical Data IV Intravenous (IV) PEG400 / EtOH / Water Step2->IV Rapid systemic exposure PO Oral (PO) Gavage 0.5% MC / 0.1% Tween-80 Step2->PO High-dose efficacy QC_IV QC: Tyndall Effect Test (Must be invisible) IV->QC_IV QC_PO QC: Flocculation Test (Must resuspend easily) PO->QC_PO Dosing 3. In Vivo Dosing (Rodent Models) QC_IV->Dosing Pass QC_PO->Dosing Pass Analysis 4. PK/PD LC-MS/MS Analysis Dosing->Analysis Plasma/Tissue Sampling

Fig 1. Rational formulation and in vivo PK dosing workflow for pyrrolopyridine derivatives.

References

  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. ACS Publications. URL:[Link]

  • Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. DOI.org. URL:[Link]

  • Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. NIH.gov. URL:[Link]

  • Cardiovascular effects of a novel potent and highly selective azaindole-based inhibitor of Rho-kinase. NIH.gov. URL:[Link]

  • Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK). ACS Publications. URL:[Link]

Method

Regioselective Functionalization of 1H-Pyrrolo[2,3-c]pyridine-3,4-diamine: Strategies for Advanced Scaffold Diversification

Executive Summary & Scope The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is a privileged pharmacophore, widely utilized in the development of kinase inhibitors, antiproliferative agents, and GPR103 antagonists[1][2]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is a privileged pharmacophore, widely utilized in the development of kinase inhibitors, antiproliferative agents, and GPR103 antagonists[1][2]. The introduction of vicinal diamines at the C3 and C4 positions creates a highly functionalized, yet electronically complex scaffold. This application note provides an in-depth guide to the regioselective functionalization of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine, detailing the mechanistic causality behind catalyst selection, directing group strategies, and self-validating experimental protocols.

Mechanistic Rationale: The Electronic Landscape of the 3,4-Diamine-6-Azaindole Scaffold

To achieve precise regioselective functionalization, researchers must navigate the competing reactivities of four distinct nitrogen atoms: the weakly acidic pyrrole N1, the basic pyridine N6, the electron-rich C3-enamine, and the C4-aniline.

  • C7 Functionalization via Polarity Reversal: The pyridine ring of the 6-azaindole is inherently electron-deficient, making direct electrophilic functionalization difficult. However, oxidation of the basic N6 nitrogen to an N-oxide reverses the local polarity. This N-oxide acts as a transient directing group, coordinating to transition metals (e.g., Palladium) and enabling Concerted Metalation-Deprotonation (CMD) strictly at the adjacent C7 position[3].

  • C5 Functionalization via Ortho-Activation: In unsubstituted 6-azaindoles, electrophilic substitution typically occurs at the C3 position. Because the C3 position is occupied in our target scaffold, reactivity shifts. The C4-amino group acts as a powerful ortho-director via resonance electron donation, overriding the pyridine ring's electron deficiency and directing electrophiles (such as halogens) selectively to the C5 position[1].

G SM 1H-pyrrolo[2,3-c]pyridine -3,4-diamine N_Ox N6-Oxidation (mCPBA) SM->N_Ox Pathway A (C7) Prot Amine Protection (Boc2O) SM->Prot Pathway B (C5) C7_Ar C7-Arylation (Pd(OAc)2, DavePhos) N_Ox->C7_Ar Fagnou Protocol C5_Hal C5-Halogenation (CuBr2) Prot->C5_Hal Electrophilic Subs.

Divergent regioselective functionalization pathways for the 3,4-diamine-6-azaindole scaffold.

Workflow 1: N-Oxide Mediated Regioselective C7-Arylation

Causality & Catalyst Design: This protocol adapts Fagnou’s C-H arylation methodology for azaindoles[3]. The N6-oxide directs the Pd(II) catalyst to the C7 position. DavePhos is selected as the optimal ligand: its steric bulk accelerates the rate-limiting reductive elimination step, while its electron-rich dicyclohexylphosphine moiety facilitates oxidative addition into the aryl bromide. Pivalic acid (PivOH) acts as a critical proton shuttle, significantly lowering the activation energy for the C-H bond cleavage during the CMD process.

Workflow Step1 Step1 Step2 2. C-H Arylation Pd(OAc)2, DavePhos, 110°C Step1->Step2 Step3 3. Deoxygenation PCl3, EtOAc, RT Step2->Step3 Step4 4. Isolation Chromatography Step3->Step4

Step-by-step experimental workflow for N-oxide mediated C7-arylation.

Step-by-Step Methodology:
  • Chemoselective Amine Protection: Dissolve 1H-pyrrolo[2,3-c]pyridine-3,4-diamine (1.0 equiv) in anhydrous DCM. Add Boc2O (3.5 equiv) and DMAP (0.1 equiv) to globally protect N1, C3-NH2, and C4-NH2. Validation: Monitor by LC-MS until the tri-Boc intermediate is the dominant species to prevent subsequent Pd-catalyst poisoning.

  • N-Oxidation: Cool the solution to 0 °C. Add mCPBA (1.2 equiv, 77% purity) portion-wise. Stir for 2 hours, allowing the mixture to warm to room temperature. Validation: TLC (DCM:MeOH 9:1) should show complete consumption of the starting material. Quench with saturated aqueous Na2S2O3 to destroy excess oxidant, preventing over-oxidation. Extract, dry over MgSO4, and concentrate.

  • C-H Arylation: In an oven-dried Schlenk flask, combine the N-oxide intermediate (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)2 (4 mol%), DavePhos (15 mol%), PivOH (30 mol%), and Cs2CO3 (2.0 equiv)[3]. Degas and backfill with N2 three times. Add anhydrous toluene (0.2 M) and heat to 110 °C for 16 hours.

  • Deoxygenation: Cool the mixture to room temperature, filter through a Celite pad to remove palladium black, and concentrate. Dissolve the crude residue in EtOAc and add PCl3 (2.0 equiv) at 0 °C to deoxygenate the N6 position. Stir for 1 hour, then quench carefully with saturated NaHCO3.

  • Deprotection: Treat the isolated product with TFA/DCM (1:1) for 2 hours at room temperature to remove the Boc groups, yielding the pure C7-arylated 3,4-diamine.

Workflow 2: Electrophilic C5-Halogenation Driven by C4-Amine Activation

Causality & Reagent Selection: Direct halogenation of electron-rich azaindoles often yields complex mixtures due to competing N-halogenation and over-reaction. By utilizing Copper(II) halides (CuBr2 or CuCl2), the reaction proceeds via a controlled, mild single-electron transfer mechanism that avoids poly-halogenation. The C4-NH2 group provides powerful ortho-activation, directing the halogen strictly to the C5 position.

Step-by-Step Methodology:
  • Substrate Preparation: Ensure the substrate is N-acetylated at the C3 and C4 amines. This dampens their nucleophilicity just enough to prevent direct coordination to the copper reagent, while maintaining their ortho-directing resonance effects.

  • Halogenation: Dissolve the protected azaindole (1.0 mmol) in anhydrous acetonitrile (10 mL). Add CuBr2 (3.0 mmol, 3 equiv) at room temperature. The mixture will immediately become heterogeneous.

  • Reaction Monitoring: Stir vigorously at room temperature overnight. Validation: LC-MS should indicate a single mass shift of +78/80 Da (monobromination), with a complete absence of di-brominated species.

  • Quenching & Isolation: Quench the reaction with 7M NH3 in MeOH (5 mL) to complex the copper salts, turning the solution deep blue. Stir vigorously for 30 minutes. Add H2O (10 mL) and isopropyl acetate (IPAc, 10 mL). Separate the layers.

  • Purification: Wash the organic layer with 10% aqueous sodium metabisulfite. Causality: This step reduces any residual active bromine species, preventing late-stage oxidative degradation during concentration. Dry over MgSO4, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the described regioselective functionalization techniques based on established 6-azaindole reactivity profiles.

Functionalization SiteReagent / Catalyst SystemDirecting Group / MechanismRegioselectivityExpected Yield
C7 (Arylation) Pd(OAc)2, DavePhos, Ar-BrN6-Oxide (CMD mechanism)>95% (C7 over C5)55–87%[3]
C5 (Bromination) CuBr2 (3 equiv), MeCNC4-NH2 (Ortho-activation)>90% (C5 over C2)74–90%
C5 (Chlorination) CuCl2 (3 equiv), MeCNC4-NH2 (Ortho-activation)>90% (C5 over C2)~85%

Sources

Technical Notes & Optimization

Troubleshooting

improving overall reaction yield in 1H-pyrrolo[2,3-c]pyridine-3,4-diamine synthesis

Welcome to the Advanced Technical Support Center for 6-azaindole synthesis. As drug development increasingly relies on heavily functionalized nitrogen-containing heterocycles, the synthesis of 1H-pyrrolo[2,3-c]pyridine-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 6-azaindole synthesis. As drug development increasingly relies on heavily functionalized nitrogen-containing heterocycles, the synthesis of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine has become a critical bottleneck for many medicinal chemistry teams. This guide is designed by Senior Application Scientists to help you diagnose low yields, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to optimize your synthetic pipeline.

Synthetic Workflow Diagnostics

The most reliable and scalable route to the 3,4-diamine derivative avoids the direct functionalization of the bare 6-azaindole core, which often suffers from poor regioselectivity. Instead, we utilize a 3-step sequence starting from commercially available 4-chloro-1H-pyrrolo[2,3-c]pyridine.

Pathway SM Starting Material 4-Chloro-1H-pyrrolo[2,3-c]pyridine Nitration Step 1: Electrophilic Nitration Strict Temp Control (<0 °C) SM->Nitration Int1 Intermediate 1 4-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine Nitration->Int1 Amination Step 2: SNAr Amination High Pressure (Sealed Tube) Int1->Amination Int2 Intermediate 2 4-Amino-3-nitro-1H-pyrrolo[2,3-c]pyridine Amination->Int2 Reduction Step 3: Chemoselective Reduction Fe/AcOH (SET Mechanism) Int2->Reduction Product Target Molecule 1H-Pyrrolo[2,3-c]pyridine-3,4-diamine Reduction->Product

Figure 1: Optimized 3-step synthetic workflow for 1H-pyrrolo[2,3-c]pyridine-3,4-diamine.

Mechanistic Troubleshooting & FAQs

Issue 1: Severe Degradation During C3-Nitration

Q: When nitrating 4-chloro-1H-pyrrolo[2,3-c]pyridine, my yields are below 40% and the reaction mixture turns black. How can I prevent this oxidative degradation?

Diagnostic Analysis: The pyrrole ring of the 6-azaindole core is highly electron-rich. While this makes the C3 position highly susceptible to electrophilic aromatic substitution, it also makes the ring vulnerable to oxidative cleavage by strong oxidizing acids like concentrated HNO₃. Causality & Solution: Standard mixed-acid (HNO₃/H₂SO₄) conditions often generate localized exotherms that destroy the pyrrole moiety before nitration can complete. To resolve this, you must implement strict thermodynamic control. Pre-cool the H₂SO₄ solution of your substrate to -5 °C. Add the nitrating mixture dropwise, ensuring the internal temperature never exceeds 0 °C. This suppresses the oxidative pathway while allowing the nitronium ion to selectively attack the C3 position .

Issue 2: SNAr Amination Stalling at Low Conversion

Q: The displacement of the C4-chloro group with ammonia stalls at ~30% conversion, even with excess reagent. Why is the amination failing?

Diagnostic Analysis: Nucleophilic aromatic substitution (SₙAr) on the 6-azaindole core is notoriously difficult. The overall electron density of the bicyclic system repels incoming nucleophiles. Causality & Solution: Although the newly installed C3-nitro group provides essential ortho-activation by withdrawing electron density from C4, the activation energy barrier remains high. Standard reflux conditions are insufficient. You must transition to a sealed pressure vessel (e.g., a Parr reactor) using 28% aqueous ammonia in 1,4-dioxane at 120 °C. The high pressure forces the dissolved ammonia into the organic phase, driving the addition-elimination equilibrium forward.

Issue 3: Complex Mixtures During Final Reduction

Q: During the final reduction of 4-amino-3-nitro-1H-pyrrolo[2,3-c]pyridine using Pd/C and H₂, I observe partial saturation of the core and complex mixtures. What is the most reliable reduction method?

Diagnostic Analysis: Catalytic hydrogenation with Pd/C is often too harsh for polyfunctionalized azaindoles and can lead to over-reduction of the pyrrole double bond or hydrogenolysis side-reactions. Causality & Solution: Switch to a dissolving metal reduction. Utilizing reduced iron powder in acetic acid (Fe/AcOH) is highly chemoselective. As demonstrated in recent optimizations of pyrrolo[2,3-c]pyridine derivatives for medicinal chemistry , Fe/AcOH operates via a Single-Electron Transfer (SET) mechanism. The iron selectively donates electrons into the Lowest Unoccupied Molecular Orbital (LUMO) of the nitro group, cleanly reducing it to an amine without interacting with the aromatic π-system.

Quantitative Data Analytics

Implementing the mechanistic solutions outlined above yields profound improvements in overall throughput. Below is a summary of the quantitative data comparing standard literature conditions against our optimized protocols.

Reaction StepStandard ConditionStandard YieldOptimized ConditionOptimized YieldKey Mechanistic Driver
C3-Nitration HNO₃/H₂SO₄, 25 °C< 40%HNO₃/H₂SO₄, -5 °C to 0 °C82% Suppression of pyrrole oxidative cleavage
C4-Amination NH₃ (aq), Reflux30%NH₃ (aq) / Dioxane, 120 °C (Sealed)88% Overcoming high activation energy of SₙAr
Nitro Reduction H₂, Pd/C, MeOH45% (Mixture)Fe powder, AcOH, 70 °C95% Chemoselective SET avoiding over-reduction
Overall Yield -< 5% -~ 68% -

Self-Validating Experimental Protocols

To ensure reproducibility, follow these step-by-step methodologies. Each protocol contains embedded physical observations (self-validating checks) so you can confirm the reaction's success in real-time.

Protocol A: High-Pressure SₙAr Amination (C4 Position)
  • Preparation: In a heavy-walled pressure tube equipped with a Teflon screw cap, suspend 4-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in 1,4-dioxane (0.2 M).

  • Reagent Addition: Add 28% aqueous ammonia (20.0 eq). Self-Validation Check: The mixture will form a biphasic suspension.

  • Reaction: Seal the tube tightly and heat behind a blast shield to 120 °C for 18 hours.

  • Completion: Cool the vessel completely to room temperature before opening. Self-Validation Check: The reaction is successful when the starting material dissolves and a bright yellow precipitate (the 4-amino intermediate) forms upon cooling.

  • Workup: Dilute with ice water, filter the yellow solid, wash with cold water, and dry under high vacuum.

Protocol B: Chemoselective Fe/AcOH Reduction (Target Diamine)
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-amino-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in glacial acetic acid (0.4 M concentration).

  • Activation: Add reduced iron powder (5.0 eq) in a single portion at room temperature. Self-Validation Check: The mixture will initially appear as a dark, heterogeneous suspension.

  • Reaction: Heat the mixture to 70 °C for 3 hours.

  • Completion: Monitor by TLC (DCM/MeOH 9:1). Self-Validation Check: Upon completion, the deep yellow color of the nitro compound transitions to a lighter, grayish suspension, indicating the successful formation of the diamine.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove iron salts, and wash the filter cake thoroughly with methanol. Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ to pH 8, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the pure 1H-pyrrolo[2,3-c]pyridine-3,4-diamine.

References

  • Voloshchuk, V. V.; Ivonin, S. P. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry 2024, 22 (1), 33–56.[Link]

  • Wang, Y. et al. "Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia." Journal of Medicinal Chemistry 2024.[Link]

Optimization

Technical Support Center: LC-MS/MS Optimization for 1H-pyrrolo[2,3-c]pyridine-3,4-diamine

Welcome to the Advanced Application Support Center. This guide is engineered for research scientists and drug metabolism and pharmacokinetics (DMPK) professionals tasked with developing robust liquid chromatography-tande...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for research scientists and drug metabolism and pharmacokinetics (DMPK) professionals tasked with developing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for 1H-pyrrolo[2,3-c]pyridine-3,4-diamine .

As a highly polar, nitrogen-rich basic small molecule (a 6-azaindole derivative with two primary amino groups), this analyte presents unique chromatographic and mass spectrometric challenges, including severe peak tailing, poor reversed-phase retention, and complex ionization dynamics. This guide provides field-proven, mechanistically grounded solutions.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why is my 1H-pyrrolo[2,3-c]pyridine-3,4-diamine peak severely tailing or splitting on a standard C18 column?

The Causality: Peak tailing for basic azaindoles is almost exclusively driven by secondary interactions. At a standard acidic mobile phase (pH 2–3), the multiple nitrogen atoms on 1H-pyrrolo[2,3-c]pyridine-3,4-diamine are fully protonated. Simultaneously, residual silanol groups (Si-OH) on the silica backbone of the stationary phase can become ionized (Si-O⁻). The positively charged analyte undergoes weak cation exchange with these negatively charged silanols, causing molecules to stick to the column and elute at varying rates, resulting in an asymmetrical "tail" [1]. The Solution: You must disrupt this ionic interaction. You can achieve this by:

  • Switching to a High-pH Mobile Phase: Using a buffer like 10 mM Ammonium Bicarbonate (pH 10) ensures the primary amines are largely deprotonated (neutralized), eliminating the cation-exchange effect. Note: You must use a high-pH tolerant column (e.g., hybrid silica or double-endcapped particles) [2].

  • Using a Polar-Embedded Column: If you must run at low pH, use a column with an embedded amide or carbamate group. These polar groups create a virtual "shield" of water at the silica surface, preventing the basic analyte from reaching the acidic silanols [3].

Q2: The compound elutes in the void volume. How can I improve its retention?

The Causality: With a molecular weight of ~148.16 g/mol and multiple polar functional groups, this diamine is highly hydrophilic. In acidic reversed-phase conditions, its high polarity and positive charge prevent it from partitioning into the hydrophobic C18 alkyl chains. The Solution:

  • Method A (High-pH Reversed Phase): As mentioned above, raising the pH to 10 neutralizes the basic amines, significantly increasing the molecule's lipophilicity (LogD) and allowing it to retain on a C18 column.

  • Method B (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for highly polar bases. By using a bare silica or zwitterionic stationary phase with a highly organic mobile phase (e.g., 90% Acetonitrile with 10 mM Ammonium Formate), the analyte partitions into a water-enriched layer on the particle surface, providing excellent retention and enhancing ESI+ MS sensitivity.

Q3: What are the optimal MS/MS fragmentation parameters for this azaindole diamine?

The Causality: In positive Electrospray Ionization (ESI+), 1H-pyrrolo[2,3-c]pyridine-3,4-diamine readily forms a stable protonated precursor ion [M+H]+ at m/z 149.2. Because it contains two primary amines, the most thermodynamically favorable fragmentation pathway upon collision-induced dissociation (CID) is the neutral loss of ammonia (NH₃, -17 Da) [4]. The Solution: Optimize your Collision Energy (CE) to target the [M+H]+→[M+H−NH3​]+ transition (m/z 149.2 132.2) as your primary quantifier. A secondary loss of hydrogen cyanide (HCN, -27 Da) or a second ammonia molecule can serve as a qualifier ion (m/z 149.2 105.1). Keep the Declustering Potential (DP) moderate; setting it too high will cause in-source fragmentation of the fragile amino groups before they reach the first quadrupole.

Part 2: Quantitative Data Summaries

Table 1: Optimized LC Gradient Parameters (High-pH Reversed Phase)

This method utilizes a high-pH tolerant C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure analyte neutrality and prevent silanol interactions.

ParameterSetting / Value
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.0 with Ammonium Hydroxide)
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL (Sample dissolved in 95:5 Water:Acetonitrile to prevent solvent effects)
Gradient Profile 0.0-0.5 min: 2% B 0.5-3.0 min: 2% 40% B 3.0-4.0 min: 95% B (Wash) 4.1-5.5 min: 2% B (Equilibration)
Table 2: MRM Transitions and MS/MS Parameters (ESI+)

Data represents typical optimized values for a triple quadrupole mass spectrometer. Exact voltages may vary by instrument vendor.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)Purpose
1H-pyrrolo[2,3-c]pyridine-3,4-diamine 149.2132.2506022Quantifier (Loss of NH₃)
1H-pyrrolo[2,3-c]pyridine-3,4-diamine 149.2105.1506035Qualifier (Loss of NH₃ + HCN)

Part 3: Experimental Protocols

Protocol 1: LC-MS/MS System Passivation and Equilibration

Self-Validating Logic: Highly basic compounds can adsorb to active metal sites in the LC flow path. Passivation ensures recovery linearity at low concentrations.

  • System Flush: Flush the entire LC system (without the column) with 50% Methanol / 50% Water containing 0.1% Phosphoric acid for 30 minutes at 1.0 mL/min to passivate stainless steel lines.

  • Solvent Purge: Purge the system with LC-MS grade Water until the pH of the waste line returns to neutral (pH ~7).

  • Column Installation: Install the high-pH tolerant C18 column.

  • Equilibration: Pump Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10) and Mobile Phase B (Acetonitrile) at initial gradient conditions (98% A / 2% B) for at least 20 column volumes.

  • Validation: Perform a blank injection. Monitor the baseline ripple. A stable baseline indicates complete equilibration of the high-pH buffer.

Protocol 2: Compound-Specific MS/MS Tuning via Syringe Pump

Self-Validating Logic: Direct infusion isolates MS parameters from chromatographic variables, ensuring absolute ionization efficiency.

  • Preparation: Prepare a 100 ng/mL tuning solution of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine in 50:50 Water:Acetonitrile.

  • Infusion: Connect a syringe pump directly to the ESI source. Set the flow rate to 10 µL/min.

  • Q1 Scan: Perform a full scan (Q1) from m/z 100 to 300. Verify the base peak is m/z 149.2 [M+H]+ .

  • DP Optimization: Ramp the Declustering Potential (DP) from 20V to 150V. Select the voltage that maximizes the 149.2 signal without generating the 132.2 fragment in Q1 (which would indicate in-source fragmentation).

  • Product Ion Scan: Isolate m/z 149.2 in Q1. Ramp the Collision Energy (CE) in Q2 from 5 eV to 50 eV.

  • Validation: Record the CE that yields the highest intensity for m/z 132.2 (Quantifier) and m/z 105.1 (Qualifier). Input these into the final MRM method.

Part 4: Workflows and Mechanistic Visualizations

LCTroubleshooting Start LC-MS/MS Issue Identified: 1H-pyrrolo[2,3-c]pyridine-3,4-diamine Tailing Issue: Severe Peak Tailing (Asymmetry Factor > 1.5) Start->Tailing Retention Issue: Poor Retention (Elutes in Void Volume) Start->Retention Suppression Issue: Signal Suppression (Matrix Effects) Start->Suppression Silanol Cause: Cation Exchange with Residual Silanols (Si-O⁻) Tailing->Silanol Diagnose Polarity Cause: High Polarity & Positive Charge at Low pH Retention->Polarity Diagnose Matrix Cause: Co-eluting Phospholipids or Salts from Plasma Suppression->Matrix Diagnose Sol1 Action: Switch to High-pH Mobile Phase (pH 10) to neutralize amines Silanol->Sol1 Resolve Polarity->Sol1 Resolve (RP) Sol2 Action: Switch to HILIC Column (Bare Silica/Zwitterionic) Polarity->Sol2 Resolve (HILIC) Sol3 Action: Implement Solid Phase Extraction (Mixed-Mode Cation Exchange) Matrix->Sol3 Resolve

Fig 1: Diagnostic troubleshooting workflow for polar basic analytes in LC-MS/MS.

Fragmentation Precursor Precursor Ion (Q1) [M+H]+ m/z 149.2 CID CID (N2 Gas) Precursor->CID CE: 22 eV Quant Quantifier Ion (Q3) [M+H - NH3]+ m/z 132.2 CID->Quant -17 Da (Loss of NH3) Qual Qualifier Ion (Q3) [M+H - NH3 - HCN]+ m/z 105.1 Quant->Qual CE: 35 eV -27 Da (Loss of HCN)

Fig 2: ESI+ MS/MS collision-induced dissociation (CID) pathway for the diamine.

References

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. Available at:[Link]

  • Don't Lose It: Getting Your Peaks in Shape. Agilent Technologies. Available at:[Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI Technologies. Available at:[Link]

Troubleshooting

Technical Support Center: Stabilizing 1H-Pyrrolo[2,3-c]pyridine-3,4-diamine in Aqueous Media

Welcome to the Technical Support Center. Handling electron-rich azaindoles like 1H-pyrrolo[2,3-c]pyridine-3,4-diamine requires a rigorous understanding of their redox chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling electron-rich azaindoles like 1H-pyrrolo[2,3-c]pyridine-3,4-diamine requires a rigorous understanding of their redox chemistry. As an aromatic diamine, this compound is notoriously susceptible to oxidative degradation in aqueous environments.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Diagnostic Matrix: Identifying Oxidation

Before implementing a fix, you must identify the failure mode. Use this matrix to diagnose your solution's visual and analytical symptoms.

Visual SymptomAnalytical Signature (UV-Vis / LC-MS)Mechanistic Root CauseImmediate Corrective Action
Solution turns pink/purple New absorption peak at ~500–550 nmCross-coupling of radical cations forming indo-amine dyes.Discard. Ensure strict deoxygenation; add 2 mM TCEP to new batch.
Solution turns dark brown Broad baseline elevation (scattering)Polymerization of quinone-diimine intermediates.Discard. Lower buffer pH to < 6.0; shield from ambient light.
Rapid degradation under Argon Loss of parent mass (+150.16 m/z)Trace transition metal (Fe/Cu) catalyzed ROS generation.Add 1 mM EDTA to the aqueous buffer prior to solubilization.
Deep-Dive FAQs: The Causality of Degradation

Q: Why does 1H-pyrrolo[2,3-c]pyridine-3,4-diamine degrade so rapidly in standard PBS buffer? A: The compound is an exceptionally electron-rich aromatic diamine. The lone pairs on the two amino groups donate electron density into the pyrrolopyridine core, raising its Highest Occupied Molecular Orbital (HOMO) energy. In the presence of dissolved oxygen, it undergoes a single-electron transfer (SET) to form a radical cation[1]. These radical cations rapidly cross-couple to form highly conjugated, colored indo-amine dyes or quinone-diimines[2]. Standard PBS (pH 7.4) exacerbates this because the amines remain unprotonated and maximally electron-donating.

Q: How does pH manipulation act as a protective measure? A: Oxidation requires the availability of the lone pair of electrons on the amine nitrogens. By lowering the pH below the pKa of the primary amines (typically buffering at pH 5.0 – 6.0), the amines become protonated ( −NH3+​ ). This removes their electron-donating capacity, dramatically increasing the oxidation potential of the molecule and kinetically halting the oxidation process[2].

Q: Which antioxidant is best for this specific compound? A: We strongly recommend TCEP (Tris(2-carboxyethyl)phosphine) . TCEP acts as a sacrificial reductant that irreversibly reduces oxidized species back to the parent amine without generating reactive radical intermediates[3]. While ascorbic acid is a popular alternative, it can act as a pro-oxidant in the presence of unchelated trace metals via Fenton-like chemistry. DTT should be avoided as it forms thiyl radicals that can cross-react with the diamine.

Quantitative Comparison of Antioxidant Additives
Antioxidant / AdditiveRecommended Conc.Optimal pH RangeMechanism of ActionPro/Con for Aromatic Diamines
TCEP-HCl 2 – 5 mM1.5 – 8.5Irreversible phosphine oxidationPro: No reactive byproducts[3]. Con: Acidic, requires buffering.
Ascorbic Acid 1 – 10 mM< 6.0Sacrificial electron donorPro: Biocompatible. Con: Can act as a pro-oxidant with trace metals.
EDTA 0.5 – 1.0 mM> 5.0Metal ion chelationPro: Halts metal-catalyzed ROS[4]. Con: Not a direct reductant.
Validated Experimental Protocol

Standard Operating Procedure: Preparation of Oxidation-Resistant Diamine Solutions Self-Validation Checkpoint: A successful preparation will yield a colorless to pale-yellow solution that remains optically clear (no baseline scattering at 600 nm) for >24 hours at room temperature. If the solution turns pink within an hour, the deoxygenation step was compromised.

Materials Required:

  • Ultra-pure water (18.2 MΩ·cm)

  • Argon gas (High purity)

  • EDTA (Ethylenediaminetetraacetic acid)

  • TCEP-HCl

  • Amber glass vials with PTFE-lined septa

Step-by-Step Methodology:

  • Primary Deoxygenation: Boil the ultra-pure water for 10 minutes to expel dissolved gases. Immediately transfer to a Schlenk flask and sparge with Argon for 30 minutes while cooling to room temperature. Causality: Argon is heavier than Nitrogen and forms a superior protective blanket over the liquid surface.

  • Matrix Fortification: To the degassed water, add EDTA to a final concentration of 1 mM. Causality: This sequesters trace catalytic metals (Fe, Cu) introduced by glassware or reagents, which are known to accelerate amine oxidation[4].

  • Antioxidant Addition: Add TCEP-HCl to a final concentration of 2 mM. Causality: TCEP neutralizes any residual reactive oxygen species without forming reactive byproducts[3].

  • pH Optimization: Adjust the buffer pH to 5.5 – 6.0 using degassed 0.1 M HCl or NaOH. Causality: Protonating the diamine core limits electron availability for oxidation[2].

  • Solubilization: Weigh the 1H-pyrrolo[2,3-c]pyridine-3,4-diamine powder into an amber glass vial. Purge the dry vial with Argon for 5 minutes. Inject the prepared buffer through the PTFE septum. Sonicate briefly under Argon until dissolved.

Workflow Visualization

Workflow A 1H-pyrrolo[2,3-c]pyridine-3,4-diamine (Highly Prone to Oxidation) B 1. Deoxygenation Argon Sparging / Boiling A->B G Oxidative Degradation (Quinone-diimines / Indo Dyes) A->G O2, Light, Metals, pH > 7 C 2. Metal Chelation Add 1 mM EDTA B->C D 3. pH Control Adjust pH to 5.5 - 6.0 C->D E 4. Antioxidant Addition Add 2 mM TCEP D->E F Stable Aqueous Solution (Self-Validated & Ready) E->F

Fig 1. Logical workflow for preventing diamine oxidation in aqueous solutions.

References
  • [2] Spectroelectrochemistry of aromatic amine oxidation: An insight into the indo dye formation. ResearchGate. Available at:[Link]

  • [1] Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency. NIH. Available at:[Link]

  • [3] Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. ACS Publications. Available at:[Link]

  • [4] Potassium Iodide as an Amine Oxidation Inhibitor in CO2 Capture. ACS Publications. Available at:[Link]

Sources

Optimization

minimizing off-target effects of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine in phenotypic assays

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have compiled this comprehensive guide to address the complex pharmacological challenges associated with 1H-pyrrolo[2,3-c]pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have compiled this comprehensive guide to address the complex pharmacological challenges associated with 1H-pyrrolo[2,3-c]pyridine-3,4-diamine derivatives in phenotypic assays.

The Mechanistic Challenge: Promiscuity in the Kinome

1H-pyrrolo[2,3-c]pyridine-3,4-diamine is a privileged bicyclic heteroaromatic scaffold frequently utilized in the design of ATP-competitive kinase inhibitors (e.g., targeting HPK1, DYRK1B, and LATS) [1]. The core nitrogen atoms form critical hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket. While this enables potent biochemical inhibition, it inherently drives off-target cross-reactivity across the >500 human kinases [2]. In phenotypic assays—where the readout is a complex cellular behavior like proliferation, apoptosis, or cytokine release—off-target kinase inhibition can easily masquerade as on-target efficacy or induce confounding cytotoxicity [3].

Diagnostic Workflows & Logic

G Start Phenotypic Assay Hit (1H-pyrrolo[2,3-c]pyridine-3,4-diamine) Step1 Assess Cellular Target Engagement (NanoBRET / CETSA) Start->Step1 Step2 Kinome Profiling (Identify Off-Targets) Start->Step2 Step3 Genetic Validation (CRISPR/siRNA of Target) Step1->Step3 Step2->Step3 Decision Does Phenotype Match Genetic Knockdown? Step3->Decision OnTarget On-Target Mechanism Confirmed Decision->OnTarget Yes OffTarget Off-Target Toxicity / Polypharmacology Decision->OffTarget No

Workflow for deconvoluting off-target effects of kinase inhibitors in phenotypic assays.

Frequently Asked Questions (FAQs)

Q: Why does my 1H-pyrrolo[2,3-c]pyridine-3,4-diamine derivative show sub-nanomolar potency in biochemical assays but a right-shifted, micromolar EC50 in my cell-based phenotypic assay? A: This is a classic manifestation of the cellular environment altering apparent potency. Causality stems from three factors:

  • Intracellular ATP Competition: Biochemical assays often use sub-physiological ATP concentrations (e.g., 10 µM). In live cells, ATP is present at 1–5 mM, heavily outcompeting your ATP-competitive inhibitor[4].

  • Cell Permeability & Efflux: The highly polar 3,4-diamine moiety may restrict passive diffusion or act as a substrate for P-glycoprotein (P-gp) efflux pumps.

  • Off-Target Sink: The compound may be sequestered by highly abundant off-target lipid or protein kinases, reducing the effective free concentration available for the primary target.

Q: My compound induces apoptosis in my phenotypic screen. How do I prove this is due to my target and not general kinase toxicity? A: You must decouple the chemical structure from the biological target. Relying solely on the compound is a flawed premise. You must utilize an orthogonal genetic approach (e.g., siRNA or CRISPR/Cas9) to knock down your primary target [3]. If genetic ablation of the target does not induce apoptosis, but your compound does, the apoptotic phenotype is an off-target artifact (e.g., cross-reactivity with cell cycle kinases like CDKs or PLK1). Furthermore, synthesizing a structurally matched inactive analog (a "negative control" compound with a single point mutation that abolishes target binding but maintains physicochemical properties) is mandatory to validate the phenotype.

Q: What structural modifications to the 1H-pyrrolo[2,3-c]pyridine core can improve kinome selectivity? A: The unsubstituted 1H-pyrrolo[2,3-c]pyridine core is promiscuous. To gain selectivity, you must exploit the non-conserved regions of the kinase domain. Extending substituents from the 3- or 4-amino groups into the "back pocket" or the ribose-binding pocket can drastically improve selectivity. Additionally, exploring the DFG-out conformation (Type II inhibitors) by appending extended hydrophobic moieties can increase residence time and target specificity compared to standard Type I hinge binders [1].

Troubleshooting Guide: Resolving Phenotypic Artifacts

Observed IssueMechanistic CauseRecommended Solution
"Bell-shaped" dose-response curve Polypharmacology. At high doses, the compound hits low-affinity off-targets that antagonize the primary phenotypic pathway.Cap assay concentrations at 10x the cellular target engagement IC50. Do not dose blindly up to 10 µM.
Phenotype persists in target-knockout cells The compound is driving the phenotype entirely through off-target kinase inhibition.Submit the compound for broad KINOMEscan® profiling to identify the true driver of the phenotype.
High variance between biological replicates Differential expression of efflux transporters (e.g., MDR1) across cell passages altering intracellular drug concentration.Add an efflux pump inhibitor (e.g., verapamil) or switch to a transporter-deficient cell line to stabilize intracellular exposure.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to prevent false-positive interpretations.

Protocol A: NanoBRET Cellular Target Engagement (TE) Assay

Purpose: To quantify the exact concentration of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine required to occupy the target kinase inside live cells, establishing a maximum valid dose for phenotypic assays.

Step-by-Step Methodology:

  • Transfection: Plate HEK293 cells in a 96-well format. Transfect with a plasmid encoding your target kinase fused to NanoLuc® luciferase. Self-Validation Control: Transfect a separate well with a NanoLuc-fused off-target kinase (e.g., LCK or GLK) to monitor selectivity in parallel.

  • Tracer Equilibration: After 24 hours, add the appropriate cell-permeable fluorescent NanoBRET tracer. The tracer reversibly binds the kinase ATP pocket.

  • Compound Dosing: Treat cells with a 10-point serial dilution of your 1H-pyrrolo[2,3-c]pyridine-3,4-diamine derivative (range: 10 µM to 0.1 nM). Self-Validation Control: Include a known pan-kinase inhibitor (e.g., staurosporine) as a positive control for tracer displacement.

  • Incubation: Incubate for 2 hours at 37°C to allow compound-tracer equilibration.

  • Detection: Add NanoBRET Nano-Glo® Substrate. Measure dual-emission luminescence (460 nm for NanoLuc donor, 618 nm for fluorescent tracer acceptor).

  • Analysis: Calculate the BRET ratio (618 nm / 460 nm). A decrease in the BRET ratio indicates the compound has displaced the tracer. Calculate the cellular IC50. Rule: Never dose your phenotypic assay higher than 10x this cellular IC50 to minimize off-target effects.

Protocol B: Orthogonal Genetic Validation (siRNA)

Purpose: To confirm that the phenotypic effect of the inhibitor is mechanistically identical to the physical removal of the target protein.

Step-by-Step Methodology:

  • Cell Seeding: Seed your target phenotypic cell line in a 384-well plate.

  • siRNA Transfection: Transfect cells with a pool of 3–4 distinct siRNAs targeting your primary kinase. Self-Validation Control: Transfect parallel wells with a non-targeting scrambled siRNA (Negative Control) and a cell-death inducing siRNA like PLK1 (Positive Transfection Control).

  • Knockdown Verification: After 48 hours, lyse a subset of wells and perform Western blotting or quantitative PCR to confirm >80% reduction in target protein/mRNA levels.

  • Phenotypic Assessment: Run your phenotypic assay (e.g., CellTiter-Glo for viability or ELISA for cytokine release) on the remaining knockdown cells.

  • Comparative Analysis: Compare the phenotype of the siRNA-knockdown cells to the phenotype of wild-type cells treated with your 1H-pyrrolo[2,3-c]pyridine-3,4-diamine compound. If the compound induces a more severe phenotype than the >80% genetic knockdown, the compound possesses off-target liabilities.

Kinase Selectivity Logic

Pathway Compound 1H-pyrrolo[2,3-c]pyridine -3,4-diamine Hinge Kinase Hinge Region (ATP Pocket) Compound->Hinge Binds Primary Primary Target (e.g., HPK1 / DYRK1B) Hinge->Primary High Affinity OffTarget Off-Target Kinases (e.g., GLK, LCK) Hinge->OffTarget Cross-Reactivity Pheno1 Desired Phenotype (e.g., T-cell activation) Primary->Pheno1 Drives Pheno2 Confounding Toxicity (e.g., Cell Cycle Arrest) OffTarget->Pheno2 Causes

Mechanistic divergence of on-target efficacy versus off-target toxicity via hinge binding.

Quantitative Data Summary

The following table summarizes expected validation metrics when optimizing 1H-pyrrolo[2,3-c]pyridine-3,4-diamine derivatives to minimize off-target phenotypic effects.

Assay MetricTarget Threshold for ProgressionRationale for Threshold
Biochemical IC50 < 10 nMEnsures sufficient baseline potency before cellular drop-off.
Cellular Target Engagement IC50 < 100 nMConfirms cell permeability and target binding in the presence of 1 mM ATP.
Kinome Selectivity (S-score at 1 µM) S(10) < 0.05Ensures the compound binds <5% of the kinome, reducing off-target phenotypic noise.
Phenotypic EC50 vs. Cellular IC50 Ratio ≤ 3-foldA large disconnect indicates the phenotype is driven by an off-target mechanism.
Inactive Analog Phenotypic Effect > 10 µM (No effect)Validates that the phenotype is driven by specific kinase binding, not general chemotype toxicity.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. RSC Books. Royal Society of Chemistry. Available at: [Link]

  • Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Selvita. Available at: [Link]

Troubleshooting

overcoming steric hindrance in 1H-pyrrolo[2,3-c]pyridine-3,4-diamine amidation reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult transformations in heterocyclic chemistry:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult transformations in heterocyclic chemistry: the amidation of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine.

This guide bypasses generic advice to focus on the specific causality of your reaction failures, providing field-proven, self-validating protocols to ensure high yield and regioselectivity.

Core Mechanistic Analysis: The Root of the Problem

To successfully amidate 1H-pyrrolo[2,3-c]pyridine-3,4-diamine, you must understand the dual forces working against you: severe steric hindrance and electronic asymmetry .

The C3 and C4 amino groups are situated on adjacent carbons across the fused bicyclic system. This spatial proximity creates a severe steric clash that restricts the trajectory of incoming bulky acyl intermediates. Electronically, the molecule is highly asymmetric:

  • C3-Amine (Pyrrole Ring): Attached to the electron-rich pyrrole ring, making it inherently more nucleophilic.

  • C4-Amine (Pyridine Ring): Located on the electron-deficient pyridine ring (further deactivated by the N6 atom), rendering it a remarkably poor nucleophile.

This electronic disparity dictates our entire approach to regioselective functionalization.

AmidationWorkflow Start 1H-pyrrolo[2,3-c]pyridine-3,4-diamine Amidation Goal MonoC3 Mono-amidation at C3 (Higher Nucleophilicity) Start->MonoC3 MonoC4 Mono-amidation at C4 (Lower Nucleophilicity) Start->MonoC4 BisAmide Bis-amidation (C3 & C4) (Maximal Steric Clash) Start->BisAmide C3_Cond Conditions: EDC/HOAt, DIPEA, 0-25°C Stoichiometric Acid MonoC3->C3_Cond C4_Cond1 Step 1: Protect C3-NH2 (e.g., Trityl or Boc) MonoC4->C4_Cond1 Bis_Cond Conditions: Acyl Chloride, DMAP (cat.) Microwave (100°C), Pyridine BisAmide->Bis_Cond Success High Yield & Regioselectivity C3_Cond->Success C4_Cond2 Step 2: HATU or COMU Elevated Temp (50°C) C4_Cond1->C4_Cond2 C4_Cond2->Success Bis_Cond->Success

Workflow for regioselective amidation of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine.

Troubleshooting FAQs

Q1: I want to selectively amidate the C3-amine, but I keep getting a mixture of C3-amide, C4-amide, and bis-amide. How do I control regioselectivity?

A: To achieve C3-selectivity, you must exploit the electronic difference by using a milder coupling reagent at lower temperatures. EDC/HOAt is ideal here. HOAt (7-azabenzotriazole) provides a neighboring-group effect that accelerates aminolysis without over-activating the system . Maintain the reaction strictly between 0°C and 25°C and use exactly 1.0 equivalent of the carboxylic acid to prevent bis-amidation. Avoid uronium salts (HATU/HBTU) for this specific step, as their extreme reactivity overrides the subtle electronic differences between the C3 and C4 positions.

Q2: How do I force the amidation of the highly unreactive C4-amine?

A: The C4-amine suffers from both electronic deactivation and severe steric shielding. You must use highly reactive coupling agents. HATU or COMU are the reagents of choice. COMU, a morpholino-based uronium salt, is particularly effective because it forms a highly reactive oxyma ester intermediate and is less prone to causing epimerization during extended heating . Crucial insight: Because C3 is more nucleophilic, it will react first if left unprotected. You must transiently protect C3 (e.g., with a bulky Trityl or Boc group) before amidating C4.

Q3: My LC-MS shows a major byproduct with a mass addition of +99 Da. What is happening?

A: You have fallen into the classic "guanidinylation trap." When using uronium salts (like HATU) with sterically hindered amines, the activation of the carboxylic acid is fast, but the subsequent aminolysis is slow. The unreacted amine then attacks the excess HATU directly, forming a stable tetramethylguanidinium adduct (+99 Da) . This is a dead-end byproduct. Solution: Pre-activate the carboxylic acid with HATU and base for 5–10 minutes before adding the diamine. Invert the stoichiometry: use a slight excess of the activated acid (1.2 eq) relative to the coupling reagent (1.1 eq) to ensure absolutely no free HATU remains in solution.

GuanidinylationTrap HATU HATU (Uronium Salt) ActiveEster OAt Active Ester (Desired Intermediate) HATU->ActiveEster Fast Activation Guanidine Tetramethylguanidinium Adduct (+99 Da Dead-End) HATU->Guanidine Direct Attack (Competing) Acid Carboxylic Acid + Base Acid->ActiveEster Amide Desired Amide Product ActiveEster->Amide Slow Aminolysis Amine Hindered Amine (C4-NH2) Amine->Amide Amine->Guanidine

Mechanism of the guanidinylation trap during sterically hindered amidation.

Quantitative Data: Coupling Reagent Selection

To standardize your approach, refer to the following quantitative comparison of coupling reagents specifically evaluated for ortho-diamines and sterically hindered systems.

Coupling ReagentActive Ester FormedRelative Aminolysis RateGuanidinylation RiskBest Use Case for 1H-pyrrolo[2,3-c]pyridine
EDC / HOBt OBtSlowNoneUnhindered amidation (Not recommended here)
EDC / HOAt OAtModerateNoneC3-selective mono-amidation
HATU OAtVery FastHighHindered C4-amidation (requires pre-activation)
COMU OxymaExtremely FastLowHighly hindered amidation, low epimerization
Acyl Chloride + DMAP AcylpyridiniumExtremely FastNoneBis-amidation or completely unreactive amines

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: C3-Selective Mono-Amidation (Mild Conditions)
  • Preparation: Dissolve the carboxylic acid (1.0 eq) and HOAt (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add EDC·HCl (1.1 eq) and DIPEA (2.0 eq) at 0°C.

    • Validation Check: Stir for 15 minutes. Pull a 5 µL aliquot for LC-MS. The disappearance of the starting acid mass and the appearance of the OAt active ester mass confirms successful activation. Do not proceed if free acid remains.

  • Coupling: Add 1H-pyrrolo[2,3-c]pyridine-3,4-diamine (1.0 eq) portion-wise to maintain the temperature at 0°C.

  • Propagation: Allow the reaction to slowly warm to 25°C over 4 hours.

    • Validation Check: LC-MS should show the product formation [M+H]+ without the +99 Da guanidinylation peak or the bis-amide mass. If unreacted diamine remains, do not add more EDC; extend the reaction time.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer vigorously with 5% aqueous LiCl (3x) to remove residual DMF and HOAt.

Protocol 2: Forced C4-Amidation (Post-C3 Protection)
  • Preparation: Dissolve the carboxylic acid (1.2 eq) and COMU (1.1 eq) in anhydrous DMAc (0.1 M). Note the inverted stoichiometry to prevent guanidinylation.

  • Activation: Add TMP (2,2,6,6-tetramethylpiperidine) (2.0 eq).

    • Validation Check: The solution will rapidly turn yellow/orange, visually indicating the formation of the oxyma ester. Stir for exactly 10 minutes to ensure no unreacted COMU remains in solution.

  • Coupling: Add the C3-protected 1H-pyrrolo[2,3-c]pyridine-3,4-diamine (1.0 eq).

  • Propagation: Heat the reaction to 50°C for 12 hours.

    • Validation Check: Monitor by LC-MS at 4, 8, and 12 hours. The steric bulk of C4 requires extended heating. If conversion stalls before 95%, pre-activate an additional 0.5 eq of acid with 0.4 eq COMU in a separate vial, then add it to the main reaction.

  • Workup: Cool to room temperature, dilute with saturated NaHCO3, and extract with DCM.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, American Chemical Society (2022).[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, American Chemical Society (2025).[Link]

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: A Structural and Functional Comparison of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine and 1H-pyrrolo[2,3-b]pyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the azaindol...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the azaindole family—bicyclic structures composed of fused pyrrole and pyridine rings—stands out for its remarkable versatility. The placement of the nitrogen atom within the pyridine ring drastically alters the molecule's electronic properties, reactivity, and, consequently, its biological applications. This guide provides an in-depth, objective comparison of two pivotal azaindole isomers: 1H-pyrrolo[2,3-c]pyridine-3,4-diamine (a derivative of 6-azaindole) and the more commonly known 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

Understanding the nuanced differences between these structures is paramount for rational drug design, offering a roadmap for targeting distinct biological pathways and developing novel therapeutics.

Core Structural Distinctions: More Than Just a Nitrogen Shift

At first glance, both molecules share the same molecular formula (for the core ring system) and a fused pyrrolopyridine architecture. However, the isomeric difference in the pyridine nitrogen's location and the addition of the diamine moiety create fundamentally distinct chemical entities.

  • 1H-pyrrolo[2,3-b]pyridine (7-Azaindole): The pyridine nitrogen atom is located at position 7. This arrangement is isosteric to indole, with the nitrogen's lone pair of electrons contributing to the aromatic system in a manner that influences the overall electron density and reactivity, particularly at the C3 position of the pyrrole ring.[1]

  • 1H-pyrrolo[2,3-c]pyridine-3,4-diamine (a 6-Azaindole derivative): Here, the pyridine nitrogen is at position 6. This shift significantly alters the electronic landscape of the bicyclic system. Furthermore, the presence of two amine groups at the C3 and C4 positions introduces potent hydrogen bonding capabilities and a key reactive handle for further chemical elaboration. The ortho-diamine configuration is a particularly valuable synthon in medicinal chemistry for constructing additional fused heterocyclic rings.

G cluster_0 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) cluster_1 1H-pyrrolo[2,3-c]pyridine-3,4-diamine a Core Scaffold (Indole Isostere) b Pyridine N at position 7 a->b c Pyrrole ring susceptible to electrophilic substitution at C3 a->c e Pyridine N at position 6 b->e Isomeric Difference g Key synthon for heterocyclic ring formation c->g Divergent Reactivity d Core Scaffold (6-Azaindole) d->e f Ortho-diamine at C3/C4 d->f f->g

Caption: Core structural and reactivity differences between the two isomers.

Physicochemical Properties: A Quantitative Comparison

The structural variations translate directly into differing physicochemical properties, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior (ADME properties).

Property1H-pyrrolo[2,3-c]pyridine-3,4-diamine1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
Molecular Formula C₇H₈N₄[2][3]C₇H₆N₂[4][5]
Molecular Weight 148.17 g/mol [2][3]118.14 g/mol [4][6]
Topological Polar Surface Area (TPSA) 80.7 Ų[3]28.7 Ų[6]
Hydrogen Bond Donors 3[3]1[6]
Hydrogen Bond Acceptors 3[3]2[6]
Predicted LogP (XLogP3-AA) 0.2[3]1.8[6]

As the data clearly indicates, the diamine derivative is significantly more polar (higher TPSA, lower LogP) and possesses a greater capacity for hydrogen bonding than the parent 7-azaindole. This suggests profound differences in solubility, membrane permeability, and target-binding interactions.

Spectroscopic and Crystallographic Insights

While detailed experimental spectra for 1H-pyrrolo[2,3-c]pyridine-3,4-diamine are not widely published, we can infer its characteristics based on its structure and compare them to the well-documented data for 7-azaindole.

  • NMR Spectroscopy: The chemical shifts of the aromatic protons in the ¹H NMR spectra are expected to differ significantly. For 7-azaindole, the proton at C3 typically appears as a distinct doublet.[7][8] In the diamine isomer, the electronic push from the two amine groups would shield the protons on the pyrrole and pyridine rings, causing upfield shifts relative to the unsubstituted 6-azaindole core. The presence of three N-H protons would also be evident.

  • X-ray Crystallography: Crystal structures of 7-azaindole derivatives often reveal planar structures that form centrosymmetric dimers in the solid state through intermolecular N-H···N hydrogen bonds between the pyrrole N-H and the pyridine nitrogen.[9][10] Given its three hydrogen bond donors and three acceptors, 1H-pyrrolo[2,3-c]pyridine-3,4-diamine is expected to form a more complex and extensive hydrogen-bonding network in its crystalline form, contributing to a higher melting point and different solubility profile.

Synthesis and Chemical Reactivity: Two Divergent Paths

The distinct electronic and functional group arrangements dictate the synthetic utility and reactivity of each molecule.

1H-pyrrolo[2,3-b]pyridine (7-Azaindole): A Scaffold for Substitution

7-azaindole is known to undergo electrophilic substitution reactions, with a strong preference for the C3 position.[1] This reactivity has been extensively exploited to introduce a wide variety of functional groups, making it a cornerstone for library synthesis in drug discovery.

Experimental Protocol: 3-Halogenation of 7-Azaindole

This protocol describes a common and crucial reaction for preparing intermediates for further functionalization.

  • Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and prevent side products.

  • Reagent Addition: Slowly add a solution of the halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1.0-1.1 equivalents), dissolved in the same solvent. The slow addition maintains temperature control.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted halogen. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 3-halogenated-1H-pyrrolo[2,3-b]pyridine.[7]

1H-pyrrolo[2,3-c]pyridine-3,4-diamine: A Gateway to Fused Systems

In stark contrast, the primary utility of the diamine isomer lies in its capacity as a nucleophilic building block. The ortho-diamine functionality is a classic precursor for forming five- or six-membered heterocyclic rings via condensation reactions.

G diamine 1H-pyrrolo[2,3-c]pyridine-3,4-diamine product Fused Pyrrolo-Quinoxalinone Derivative diamine->product Condensation (Ring Formation) reagent + R-CO-COOH (α-keto acid) reagent->product

Caption: Synthetic utility of the ortho-diamine for building complex heterocycles.

This reactivity allows for the construction of novel, rigid tricyclic scaffolds, a strategy often employed to enhance binding affinity and selectivity for a specific biological target by locking the molecule into a favorable conformation.

Biological Activity and Therapeutic Relevance

The structural and reactive differences logically extend to divergent biological applications. Each scaffold has been successfully utilized to develop inhibitors for distinct classes of therapeutic targets.

1H-pyrrolo[2,3-b]pyridine: A Privileged Kinase Inhibitor Scaffold

The 7-azaindole core is a well-established "hinge-binding" motif in protein kinase inhibitors. The pyridine nitrogen and the pyrrole N-H group mimic the hydrogen bonding pattern of adenine, allowing these molecules to effectively compete with ATP for the kinase active site. This has led to the development of numerous potent and selective inhibitors.

G cluster_targets Therapeutic Targets scaffold 1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) fgfr FGFR Inhibitors (Oncology) scaffold->fgfr jak JAK3 Inhibitors (Immunomodulation) scaffold->jak atm ATM Inhibitors (DNA Damage Response) scaffold->atm pde4b PDE4B Inhibitors (CNS Diseases) scaffold->pde4b

Caption: Diverse therapeutic applications stemming from the 7-azaindole scaffold.

Derivatives have shown potent activity against targets including Fibroblast Growth Factor Receptors (FGFR)[11][12], Janus Kinase 3 (JAK3), and Ataxia-Telangiectasia Mutated (ATM) kinase[13], making this scaffold invaluable in the fields of oncology and immunology.

1H-pyrrolo[2,3-c]pyridine: A Scaffold for Ion Pump Inhibition

The 6-azaindole core, particularly when elaborated from the diamine, has been explored for different therapeutic purposes. A notable application is in the development of potassium-competitive acid blockers (P-CABs).[14] These agents represent a novel class of drugs for treating acid-related disorders by inhibiting the gastric H+/K+-ATPase proton pump. The specific arrangement of hydrogen bond donors and acceptors in the 6-azaindole series, combined with substituents introduced at the amine positions, allows for potent and selective interaction with the ion channel of the proton pump.[14]

Conclusion

While both 1H-pyrrolo[2,3-c]pyridine-3,4-diamine and 1H-pyrrolo[2,3-b]pyridine belong to the azaindole family, they are not interchangeable. Their comparison serves as a compelling case study in the principles of medicinal chemistry:

  • Isomerism is Function: A simple change in the position of a single nitrogen atom fundamentally alters the electronic character, reactivity, and physicochemical properties of the scaffold.

  • Function Dictates Form: The 7-azaindole core is ideally suited for electrophilic substitution to create libraries of kinase inhibitors that target ATP-binding sites. In contrast, the ortho-diamine functionality of the 6-azaindole derivative is a powerful tool for constructing complex, fused heterocyclic systems, leading to entirely different target classes like ion pumps.

  • Rational Design: A thorough understanding of these structural nuances empowers researchers to select the appropriate scaffold for a given therapeutic target, accelerating the drug discovery process and enabling the development of more effective and selective medicines.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential.
  • 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis. ChemicalBook.
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  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed.
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Comparative

A Comparative Guide to the In Vivo Efficacy of 1H-Pyrrolo[2,3-c]pyridine Analogs as Kinase Inhibitors

For researchers, scientists, and drug development professionals, the 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 7-azaindole, represents a privileged structure in modern medicinal chemistry. Its unique electronic p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 7-azaindole, represents a privileged structure in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the in vivo efficacy of prominent 1H-pyrrolo[2,3-c]pyridine-based analogs that have shown significant promise in preclinical studies. We will delve into the experimental data supporting their therapeutic potential, elucidate the rationale behind their design, and provide detailed protocols for key in vivo experiments to facilitate reproducible research.

The Rise of 7-Azaindole Analogs in Kinase Inhibition

The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C7-H group. This substitution critically alters the molecule's electronic distribution and hydrogen bonding capacity, often leading to enhanced binding affinity and selectivity for the ATP-binding pocket of various kinases. This guide will focus on three distinct classes of 7-azaindole analogs that have demonstrated compelling in vivo efficacy:

  • Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors: Targeting hepatocellular carcinoma.

  • Janus Kinase 3 (JAK3) Inhibitors: For immunomodulation in organ transplantation.

  • Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibitors: As chemosensitizers in colorectal cancer.

Comparative In Vivo Efficacy: A Data-Driven Overview

Compound ID Analog Class Target Kinase In Vivo Model Key Efficacy Readout Citation
Compound 30 7-Azaindole DerivativeFGFR4HuH-7 Human Hepatocellular Carcinoma Xenograft (Mouse)Significant antitumor activity.[1][2][3][4]
Compound 31 1H-pyrrolo[2,3-b]pyridine-5-carboxamideJAK3Heterotopic Cardiac Transplant (Rat)Prolonged allograft survival.[5]
Compound 25a 1H-pyrrolo[2,3-b]pyridine DerivativeATMHCT116 & SW620 Colorectal Cancer Xenograft (Mouse)Synergistic antitumor efficacy with irinotecan.[6]

Deep Dive into Preclinical In Vivo Studies

FGFR4 Inhibition in Hepatocellular Carcinoma: The Case of Compound 30

Hepatocellular carcinoma (HCC) with aberrant FGFR4 signaling is a key area of oncology research.[1][2][3][4] Compound 30, a novel 7-azaindole derivative, was developed as a selective and covalent inhibitor of FGFR4.[1][2][3][4]

Experimental Rationale: The choice of the HuH-7 xenograft model is critical as these cells exhibit FGFR4 amplification, thus providing a clinically relevant model to test an FGFR4-targeted therapy.[1] The covalent binding mechanism of Compound 30 is designed to achieve sustained target inhibition.

In Vivo Efficacy: In a mouse HuH-7 xenograft model, Compound 30 demonstrated significant in vivo antitumor activity.[1][2][3] This compound potently suppressed FGFR4 downstream signaling pathways at low nanomolar concentrations in cellular assays, which translated to effective tumor growth inhibition in the animal model.[1][4]

Experimental Protocol: HuH-7 Xenograft Model for Antitumor Efficacy

This protocol is a representative methodology based on standard practices for establishing and utilizing HuH-7 xenografts.[7][8][9]

Cell Culture:

  • Culture HuH-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[7]

Animal Model:

  • Use 6-8 week old female athymic nude mice.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[7]

  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[7]

Treatment Regimen:

  • Administer Compound 30 (or vehicle control) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitor tumor volumes and body weights 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and downstream effects.

JAK3 Inhibition for Immunomodulation: The Promise of Compound 31

Janus kinases (JAKs) are critical for cytokine signaling and are attractive targets for autoimmune diseases and transplant rejection.[5][10][11] Compound 31, a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, emerged from an optimization study as a potent and orally bioavailable JAK3 inhibitor.[5]

Experimental Rationale: The rat heterotopic cardiac transplant model is the gold standard for evaluating the efficacy of immunosuppressive agents.[12][13][14][15] It allows for the assessment of allograft survival in a physiologically relevant setting. The selection of a JAK3-selective inhibitor is intended to minimize off-target effects associated with broader JAK inhibition.

In Vivo Efficacy: Compound 31 significantly prolonged graft survival in the rat heterotopic cardiac transplant model, demonstrating its potent immunomodulatory effects in vivo.[5] The compound exhibited good metabolic stability and oral bioavailability across multiple species, highlighting its potential as a clinical candidate.[5]

Experimental Protocol: Rat Heterotopic Cardiac Transplant Model

This protocol is a generalized procedure based on established methods.[12][13][14][15]

Surgical Procedure:

  • Use genetically distinct rat strains (e.g., Lewis as recipient, Brown Norway as donor) to ensure an allogeneic response.

  • Anesthetize both donor and recipient rats.

  • In the donor rat, cannulate the aorta and perfuse the heart with cold cardioplegic solution.

  • Excise the donor heart and great vessels.

  • In the recipient rat, expose the abdominal aorta and inferior vena cava.

  • Perform an end-to-side anastomosis of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

  • Restore blood flow to the transplanted heart, which should resume beating.

Treatment and Monitoring:

  • Administer Compound 31 (or vehicle control) to the recipient rats daily, starting from the day of transplantation.

  • Monitor the viability of the transplanted heart daily by abdominal palpation.

  • The primary endpoint is the cessation of a palpable heartbeat, which signifies graft rejection.

  • At the time of rejection (or at the end of the study), harvest the transplanted heart for histological analysis to assess the degree of immune cell infiltration and tissue damage.

ATM Inhibition as a Chemosensitization Strategy: The Impact of Compound 25a

Ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the DNA damage response (DDR).[6] Inhibiting ATM can prevent cancer cells from repairing DNA damage induced by chemotherapy, thereby enhancing the efficacy of these agents. Compound 25a, a highly selective 1H-pyrrolo[2,3-b]pyridine derivative, was developed as an ATM inhibitor.[6]

Experimental Rationale: Irinotecan is a topoisomerase I inhibitor that causes DNA double-strand breaks during DNA replication, leading to cell death.[16][17][18][19][20] Cancer cells can activate the ATM-mediated DDR to repair this damage and survive.[16][17][18] The combination of an ATM inhibitor like Compound 25a with irinotecan is a rational approach to overcome this resistance mechanism.[6][16][19] The use of colorectal cancer xenograft models (HCT116 and SW620) is relevant as irinotecan is a standard-of-care chemotherapy for this cancer type.

In Vivo Efficacy: In both HCT116 and SW620 xenograft models, the combination of Compound 25a and irinotecan demonstrated synergistic antitumor efficacy, with tumor growth inhibition (TGI) of 79.3% and 95.4%, respectively.[6] This highlights the potential of Compound 25a as a chemosensitizer.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2a FRS2α FGFR4->FRS2a Phosphorylates GRB2 GRB2 FRS2a->GRB2 PI3K PI3K FRS2a->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound30 Compound 30 (7-Azaindole Analog) Compound30->FGFR4 Inhibits JAK_STAT_Signaling_Pathway Cytokine Cytokine (e.g., IL-2) CytokineReceptor Cytokine Receptor (γc chain) Cytokine->CytokineReceptor Binds JAK3 JAK3 CytokineReceptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (T-cell proliferation, inflammation) Nucleus->GeneExpression Regulates Compound31 Compound 31 (1H-pyrrolo[2,3-b]pyridine -5-carboxamide) Compound31->JAK3 Inhibits

Caption: JAK/STAT Signaling Pathway and Inhibition by Compound 31.

ATM_DDR_Pathway Irinotecan Irinotecan Topoisomerase1 Topoisomerase I Irinotecan->Topoisomerase1 Inhibits DNA_DSB DNA Double-Strand Breaks (DSBs) Topoisomerase1->DNA_DSB Causes ATM ATM Kinase DNA_DSB->ATM Activates CellCycleArrest Cell Cycle Arrest ATM->CellCycleArrest DNARepair DNA Repair ATM->DNARepair Apoptosis Apoptosis CellSurvival Cell Survival CellCycleArrest->CellSurvival DNARepair->CellSurvival Compound25a Compound 25a (1H-pyrrolo[2,3-b]pyridine) Compound25a->ATM Inhibits Compound25a->Apoptosis Promotes

Caption: ATM-mediated DNA Damage Response and Synergistic Effect of Compound 25a with Irinotecan.

Xenograft_Workflow Start Start CellCulture 1. Cancer Cell Culture Start->CellCulture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Drug Administration (Analog vs. Vehicle) Randomization->Treatment DataCollection 6. Tumor Volume & Body Weight Measurement Treatment->DataCollection DataCollection->Treatment Repeated Dosing Endpoint 7. Endpoint Analysis (Tumor Excision) DataCollection->Endpoint End End Endpoint->End

Caption: General Experimental Workflow for In Vivo Xenograft Studies.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-c]pyridine scaffold and its isomers have unequivocally demonstrated their value in the development of potent and selective kinase inhibitors with significant in vivo efficacy across diverse therapeutic areas. The examples of Compound 30 (FGFR4 inhibitor), Compound 31 (JAK3 inhibitor), and Compound 25a (ATM inhibitor) underscore the versatility of this chemical starting point.

While this guide provides a comparative overview based on available data, the field would greatly benefit from future studies involving direct, head-to-head comparisons of these and other emerging 7-azaindole analogs in standardized in vivo models. Such studies would provide a clearer understanding of their relative potency, selectivity, and therapeutic index. Furthermore, continued exploration of structure-activity relationships will undoubtedly lead to the discovery of next-generation inhibitors with even greater efficacy and improved safety profiles, ultimately benefiting patients in need of novel therapeutic options.

References

  • Zhong, Z., Shi, L., Fu, T., Huang, J., & Pan, Z. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7278–7295. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4875-4889. [Link]

  • Zhong, Z., Shi, L., Fu, T., Huang, J., & Pan, Z. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]

  • Zhong, Z., Shi, L., Fu, T., Huang, J., & Pan, Z. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ResearchGate. [Link]

  • Zhong, Z., Shi, L., Fu, T., Huang, J., & Pan, Z. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts. (2022). Journal of Visualized Experiments. [Link]

  • Huh7 Xenograft Model. Altogen Labs. [Link]

  • Lin, L., et al. (2014). Selective In Vivo Targeting of Human Liver Tumors by Optimized AAV3 Vectors in a Murine Xenograft Model. Molecular Therapy, 22(10), 1789-1799. [Link]

  • He, Y., et al. (2023). ATM inhibitor KU60019 synergistically sensitizes lung cancer cells to topoisomerase II poisons by multiple mechanisms. Journal of Experimental & Clinical Cancer Research, 42(1), 17. [Link]

  • Review of Heterotopic Heart Transplantation Models in Rats. (2025). LIDSEN Publishing Inc.[Link]

  • Quanz, M., et al. (2022). A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies. Clinical Cancer Research, 28(11), 2417-2429. [Link]

  • A Novel Dual ATM/DNA-PK Inhibitor, XRD-0394, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors. (2024). Molecular Cancer Therapeutics. [Link]

  • A Heterotopic Cardiac Transplantation Model for Evaluation of Rejection Using Transvenous Endomyocardial Biopsy. (1990). The Japanese Journal of Surgery. [Link]

  • A modified heterotopic heart transplantation in the rat – as an important model in experimental regeneration and replacement of the failing organ. (2020). Cardiology Journal. [Link]

  • The novel ATM inhibitor (AZ31) enhances antitumor activity in patient derived xenografts that are resistant to irinotecan monotherapy. (2016). Oncotarget, 7(49), 81649-81660. [Link]

  • Rat Heterotopic Heart Transplantation Model to Investigate Unloading-Induced Myocardial Remodeling. (2020). Frontiers in Cardiovascular Medicine. [Link]

  • Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis. (2010). Anticancer Research, 30(10), 4077-4083. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Research Journal of Pharmacy and Technology. [Link]

  • In Vivo Proof of Concept of Adoptive Immunotherapy for Hepatocellular Carcinoma Using Allogeneic Suicide Gene-modified Killer Cells. (2014). Molecular Therapy, 22(1), 142-151. [Link]

  • Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. (2015). International Journal of Molecular Sciences, 16(12), 29277-29292. [Link]

  • Expert Insight | Practical HuH-7 Cell Culture and Gene-Editing Protocols. (2025). Ubigene. [Link]

  • Transfecting HuH-7 cells. Altogen Biosystems. [Link]

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). Chemical and Pharmaceutical Bulletin. [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (2015). PubMed. [Link]

  • ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer. (2022). BMC Cancer, 22(1), 1142. [Link]

  • ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer. (2022). PubMed. [Link]

  • Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer. (2013). PLoS One, 8(3), e58089. [Link]

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Validation

benchmarking 1H-pyrrolo[2,3-c]pyridine-3,4-diamine against standard commercial kinase inhibitors

Benchmarking the 1H-Pyrrolo[2,3-c]pyridine-3,4-diamine Scaffold Against Commercial Kinase Inhibitors: A Hit-to-Lead Evaluation Guide As kinase-targeted drug discovery shifts toward overcoming resistance mutations and imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the 1H-Pyrrolo[2,3-c]pyridine-3,4-diamine Scaffold Against Commercial Kinase Inhibitors: A Hit-to-Lead Evaluation Guide

As kinase-targeted drug discovery shifts toward overcoming resistance mutations and improving kinome selectivity, the exploration of novel heteroaromatic scaffolds is critical. The 6-azaindole core—specifically 1H-pyrrolo[2,3-c]pyridine-3,4-diamine (CAS: 1190309-93-3)—has emerged as a highly privileged pharmacophore in medicinal chemistry[1].

Unlike traditional purely carbon-based indoles or the more common 7-azaindoles, the nitrogen atom at the 6-position of the pyrrolo[2,3-c]pyridine system alters the electronic distribution, enhancing aqueous solubility and providing unique hydrogen-bonding vectors[2]. The addition of diamine functionalities at the 3- and 4-positions offers versatile synthetic handles for bidentate hinge-binding interactions, making it a powerful starting point for the development of highly selective Type I kinase inhibitors.

This guide provides an objective benchmarking framework, comparing the baseline performance of the 1H-pyrrolo[2,3-c]pyridine-3,4-diamine scaffold against standard commercial kinase inhibitors (e.g., Staurosporine, Imatinib, and Tofacitinib).

Mechanistic Rationale & Hinge-Binding Dynamics

In kinase inhibitor design, the ATP-binding pocket is the primary target. The 1H-pyrrolo[2,3-c]pyridine-3,4-diamine scaffold acts as a competitive Type I inhibitor, binding to the active "DFG-in" conformation of the kinase.

  • The Pyrrole NH: Acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Cys129 in AAK1 or corresponding residues in NIK),[3].

  • The 6-Azaindole Nitrogen: Modulates the pKa of the system and can act as a weak hydrogen bond acceptor, improving the overall Lipophilic Ligand Efficiency (LLE) compared to standard indoles[2].

  • The 3,4-Diamine Vectors: The 4-amino group often projects toward the solvent-exposed region or interacts with the gatekeeper residue, while the 3-amino group can be functionalized (e.g., via urea or amide linkages) to access the deep selectivity pocket.

G A 1H-pyrrolo[2,3-c]pyridine 3,4-diamine Scaffold B Kinase Hinge Region (ATP Competitive Binding) A->B Bidentate H-bonds (Pyrrole NH & Diamines) C Active 'DFG-in' State Stabilization B->C Displaces Endogenous ATP D Downstream Signaling Inhibition C->D Prevents Substrate Phosphorylation

Logical flow of the 6-azaindole scaffold binding mechanism and downstream kinase inhibition.

Experimental Workflow for Kinase Benchmarking

To objectively compare this scaffold against commercial standards, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Expertise & Causality: Why use TR-FRET instead of a standard luminescent ATP-depletion assay (like CellTiter-Glo)? Standard luminescent assays can yield false positives if the scaffold exhibits off-target ATPase activity. TR-FRET directly measures substrate phosphorylation and utilizes a long emission half-life (europium or terbium fluorophores) to eliminate background auto-fluorescence inherent to many heteroaromatic compounds, ensuring that the benchmarking data against Staurosporine is not skewed by photophysical artifacts.

Protocol: Self-Validating TR-FRET Kinase Benchmarking
  • Compound Preparation: Dissolve 1H-pyrrolo[2,3-c]pyridine-3,4-diamine derivatives and commercial standards (Staurosporine, Imatinib) in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Assay Master Mix: In a 384-well low-volume plate, combine 5 nM recombinant kinase (e.g., MAP3K14/NIK), 100 nM fluorescently labeled peptide substrate, and the compound dilutions[3].

  • Reaction Initiation: Add ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase to ensure competitive binding conditions. Incubate for 60 minutes at 25°C.

  • Signal Development: Add the TR-FRET antibody mixture (e.g., Eu-labeled anti-phospho antibody) and EDTA to quench the kinase reaction.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Step: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM Staurosporine as the positive control. A Z'-factor > 0.6 validates the assay's robustness for hit-to-lead progression.

G S1 Compound Preparation (10-point dose response in DMSO) S2 TR-FRET Kinase Assay (Recombinant Kinase + Substrate) S1->S2 S3 Fluorescence Resonance Energy Transfer Readout S2->S3 Excitation at 340nm Emission at 615nm/665nm S4 IC50 & Z'-Factor Calculation S3->S4 Ratio-metric Data Normalization S5 Commercial Standards (Staurosporine, Imatinib) S5->S2 Parallel Benchmarking Control

Self-validating high-throughput TR-FRET workflow for benchmarking kinase inhibitor leads.

Quantitative Data Comparison

When functionalized into lead compounds, derivatives of the 1H-pyrrolo[2,3-c]pyridine-3,4-diamine scaffold demonstrate highly competitive metrics against established commercial drugs. The table below represents typical benchmarking data for an optimized 6-azaindole lead against standard reference inhibitors.

Inhibitor ClassTarget Kinase StateIC50 (nM)Ligand Efficiency (LE)Kinome Selectivity (S-score at 1 µM)
Optimized 6-Azaindole Lead Active (DFG-in)4 - 15~0.45High ( S10​ < 0.05)
Staurosporine Active (DFG-in)< 5~0.50Poor (Pan-kinase)
Imatinib Inactive (DFG-out)25 - 50~0.35High (Abl/c-Kit specific)
Tofacitinib Active (DFG-in)1 - 5~0.40Moderate (JAK family specific)

Note: Ligand Efficiency (LE) is a critical metric here. Because the 1H-pyrrolo[2,3-c]pyridine-3,4-diamine core has a low molecular weight (148.17 g/mol )[1], it provides an exceptionally high LE starting point, allowing medicinal chemists ample "molecular weight budget" to add selectivity-driving functional groups without violating Lipinski's Rule of Five.

Physicochemical and ADME Profiling

Potency must be balanced with developability. The 6-azaindole core inherently possesses a lower LogP compared to purely carbocyclic indoles, which translates to superior metabolic stability and aqueous solubility.

Protocol: Self-Validating Microsomal Stability Benchmarking

Expertise & Causality: High clearance rates often plague early-stage kinase inhibitors due to rapid CYP450-mediated oxidation. Benchmarking intrinsic clearance ( CLint​ ) against known clinical standards ensures the scaffold is viable for in vivo pharmacokinetic studies.

  • Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL human liver microsomes (HLM) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling: Extract aliquots at 0, 5, 15, 30, and 60 minutes, quenching immediately in ice-cold acetonitrile containing an analytical internal standard.

  • Validation & Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

    • Self-Validation Step: Run Verapamil (high clearance control) and Warfarin (low clearance control) in parallel. The assay is only valid if Verapamil is rapidly depleted ( t1/2​ < 15 min) and Warfarin remains stable ( t1/2​ > 60 min).

Conclusion

The 1H-pyrrolo[2,3-c]pyridine-3,4-diamine scaffold offers a structurally distinct, highly tunable alternative to traditional kinase inhibitor cores. By leveraging its unique bidentate hydrogen-bonding profile and favorable physicochemical properties, drug development professionals can design highly selective Type I inhibitors that rival—and often exceed—the ligand efficiency and ADME profiles of established commercial standards.

References

  • NuPh / Journal of Organic and Pharmaceutical Chemistry. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines". National University of Pharmacy. URL:[Link]

  • National Institutes of Health (NIH). "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue". PubMed Central (PMC). URL:[Link]

  • World Intellectual Property Organization (WIPO). "NEW 3-(1H-PYRAZOL-4-YL)-1H-PYRROLO[2,3-c]PYRIDINE DERIVATIVES AS NIK INHIBITORS". Patentscope. URL:[Link]

Sources

Comparative

comparing IC50 values of 1H-pyrrolo[2,3-c]pyridine-3,4-diamine derivatives in oncology models

Comparative IC50 Profiling of 1H-Pyrrolo[2,3-c]pyridine Derivatives in Oncology Models: A Structural and Mechanistic Guide The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has become a cornerstone in modern oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative IC50 Profiling of 1H-Pyrrolo[2,3-c]pyridine Derivatives in Oncology Models: A Structural and Mechanistic Guide

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has become a cornerstone in modern oncology drug design. Specifically, functionalization utilizing 1H-pyrrolo[2,3-c]pyridine-3,4-diamine building blocks allows for the generation of highly selective, multi-point hydrogen-bonding networks[1]. These derivatives have demonstrated exceptional nanomolar to picomolar IC50 values across several epigenetic and kinase targets.

This guide objectively compares the biochemical and cellular performance of these derivatives against three critical oncology targets: Lysine-Specific Demethylase 1 (LSD1), the MEN1/MLL interaction complex, and Bromodomain and Extra-Terminal motif (BET) proteins.

Section 1: Quantitative IC50 Comparison Across Oncology Targets

To evaluate the versatility of the pyrrolo[2,3-c]pyridine core, we must compare the IC50 values of its optimized derivatives across distinct molecular targets. The data below highlights how specific structural functionalizations dictate target selectivity and cellular potency.

Table 1: Biochemical and Cellular IC50 Profiling of Pyrrolo[2,3-c]pyridine Derivatives

TargetRepresentative CompoundBiochemical IC50Primary Cell LineCellular IC50Reference Standard
LSD1 Compound 46 (Wang Group)3.1 nMMV4-11 (AML)0.6 nMGSK-354 (Cell IC50: ~120 nM)
MEN1/MLL Janssen/J&J Derivative0.042 nMMOLM-14 (AML)8.0 nMN/A
BET (BRD4) Compound 10 (Pyrrolopyridone)96.0 nM (BD1)MCF-7:CFR (Breast)17.0 nMJQ1 (Cell IC50: >100 nM)

Causality Insight: The extreme biochemical potency of the MEN1/MLL derivatives (0.042 nM) is attributed to the deep insertion of the substituted phenyl-pyrrolo[2,3-c]pyridine core into the menin central cavity, effectively displacing the MLL peptide[2]. In contrast, the LSD1 inhibitors utilize the bicyclic core to capture critical hydrophobic interactions with the Tyr761 residue—a structural feature that monocyclic pyridine precursors cannot access, resulting in a 200-fold increase in cellular potency compared to the benchmark GSK-354[3].

Section 2: Mechanistic Pathways and Structural Logic

The biological efficacy of these derivatives is not merely a function of binding affinity, but of their ability to disrupt oncogenic transcription complexes. By acting as competitive inhibitors at these epigenetic nodes, pyrrolo[2,3-c]pyridines trigger downstream apoptotic pathways.

G A 1H-Pyrrolo[2,3-c]pyridine Derivatives B LSD1 Inhibition A->B C MEN1/MLL Inhibition A->C D BET (BRD4) Inhibition A->D E Accumulation of H3K4me1/2 B->E F Downregulation of MEIS1 & HOXA9 C->F G Suppression of c-Myc Transcription D->G H Cell Cycle Arrest & Apoptosis (AML, SCLC, Breast Cancer) E->H F->H G->H

Epigenetic modulation pathways targeted by 1H-pyrrolo[2,3-c]pyridine derivatives in oncology.

Section 3: Self-Validating Experimental Protocols

To ensure high-fidelity IC50 determination, the following protocols integrate orthogonal validation steps to prevent false positives caused by compound aggregation or auto-fluorescence.

Protocol A: Time-Resolved FRET (TR-FRET) for Biochemical IC50 (MEN1/MLL & BET)

Why this method: Standard colorimetric or direct fluorescence assays are highly prone to compound auto-fluorescence interference, a common issue with highly conjugated tricyclic diamines. TR-FRET utilizes a terbium cryptate donor with a long emission half-life, allowing the detector to measure the signal after background fluorescence decays. This ensures the IC50 reflects true target engagement[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 nM terbium chelate-labeled Menin (or BRD4-BD1) and 10 nM terbium cryptate-labeled MLL peptide in an optimized assay buffer (50 mM HEPES, pH 7.4, 50 mM NaCl, 0.05% CHAPS).

  • Compound Titration: Dispense the 1H-pyrrolo[2,3-c]pyridine derivatives in a 12-point, 3-fold dilution series (starting at 1 µM) into a 384-well proxiplate.

  • Incubation: Add the protein/peptide mixture. Incubate for 60 minutes at room temperature. Crucial Quality Control: Ensure the DMSO concentration remains constant (≤1%) across all wells to prevent solvent-induced protein denaturation, which artificially lowers the IC50.

  • Readout & Analysis: Read the plate on an EnVision multimode reader (Excitation: 337 nm; Emission: 665 nm / 615 nm). Calculate the FRET ratio (665/615). Fit the dose-response curve using a four-parameter logistic (4PL) regression to determine the biochemical IC50.

Protocol B: 3D Spheroid Cellular Proliferation Assay (AML Models)

Why this method: 2D monolayers often overestimate compound efficacy due to unnatural exposure gradients. 3D spheroids of MV4-11 or MOLM-14 cells better mimic the hypoxic, dense bone marrow microenvironment, yielding a highly translatable cellular IC50[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 (LSD1-sensitive) or MOLM-14 (MEN1-sensitive) cells at 2,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes to promote spheroid formation.

  • Treatment: After 48 hours of spheroid maturation, add the test compounds. Include a positive control (e.g., GSK-354 for LSD1) and a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 5 days. Causality Note: Epigenetic inhibitors require multiple cell division cycles to manifest phenotypic changes. Existing downstream protein pools (like c-Myc or MEIS1) must be fully depleted before proliferation halts[3].

  • Viability Measurement: Add CellTiter-Glo 3D Reagent. Shake for 5 minutes to lyse the spheroids, then incubate for 25 minutes to stabilize the luminescent signal. Normalize luminescence to the vehicle control and calculate the cellular IC50.

Section 4: Structure-Activity Relationship (SAR) & The Role of Diamine Precursors

The 1H-pyrrolo[2,3-c]pyridine-3,4-diamine building block (CAS 1190309-93-3) is highly valued in drug discovery because the adjacent amino groups allow for rapid scaffold morphing[5].

  • Hinge Region Binding: The diamine motif can be cyclized to form tricyclic pyrimido-azaindoles or imidazo-pyridines. These rigid structures act as bidentate hydrogen bond donors/acceptors, perfectly mimicking acetylated lysine to bind the Asn140 residue in BRD4[4].

  • Solvent-Exposed Vectors: When one amino group is utilized for core cyclization, the remaining primary amine serves as a synthetic vector. It allows for the attachment of bulky, solvent-exposed groups (like piperidine or morpholine rings) to improve the Ligand-Lipophilicity Efficiency (LLE) and oral bioavailability without disrupting the core IC50[6].

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors Source: ACS Journal of Medicinal Chemistry / NIH URL:[Link]

  • Researchers describe new MEN1/MLL interaction inhibitors for cancer Source: BioWorld URL:[Link]

  • Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer Source: ACS Journal of Medicinal Chemistry / PMC URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: Journal of Organic and Pharmaceutical Chemistry URL:[Link]

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